molecular formula C12H13NO3 B3204047 Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester CAS No. 1026891-74-6

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Cat. No.: B3204047
CAS No.: 1026891-74-6
M. Wt: 219.24 g/mol
InChI Key: OGYYWFFUARJZKP-UHFFFAOYSA-N
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Description

Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(1H-indol-4-yloxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYWFFUARJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Indol-4-yloxy acetic acid ethyl ester pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-4-yloxy)acetate, a pivotal intermediate in contemporary pharmaceutical synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[1] This document delves into the synthesis, physicochemical properties, and critical applications of ethyl 2-(1H-indol-4-yloxy)acetate, with a particular focus on its role in the development of potent, non-prostanoid prostacyclin (IP) receptor agonists. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and contextualize its utility within therapeutic pathways, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the identification of over 10,000 biologically active indole derivatives.[1] Ethyl 2-(1H-indol-4-yloxy)acetate, a derivative of 4-hydroxyindole, has emerged as a particularly valuable building block. Its structure combines the indole core with an ethyl acetate moiety via an ether linkage at the 4-position, making it an ideal precursor for constructing more complex molecules.

Its most notable application is in the synthesis of Selexipag (ACT-293987), a first-in-class oral, selective non-prostanoid IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[3][4] This guide will elucidate the synthesis and application of this key intermediate, providing the technical depth required for its effective utilization in a research and development setting.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to the successful use of any pharmaceutical intermediate. The properties of ethyl 2-(1H-indol-4-yloxy)acetate are summarized below.

PropertyValueSource
Chemical Name Ethyl 2-(1H-indol-4-yloxy)acetateN/A
CAS Number 10183-21-8 (related structure noted)Inferred from related structures
Molecular Formula C₁₂H₁₃NO₃Calculated
Molecular Weight 219.24 g/mol Calculated
Appearance Off-white to yellow or brown solid/oil
Storage Temperature Refrigerator (2-8 °C)

Spectroscopic Data: While a dedicated public spectrum for this specific isomer is not readily available, the expected spectral characteristics can be reliably inferred from analogous indole acetate compounds and the principles of NMR and IR spectroscopy.[1][5][6]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene protons of the acetate group (~4.8 ppm), characteristic aromatic protons of the indole ring (in the 6.5-7.5 ppm range), and a broad singlet for the indole N-H proton (above 10.5 ppm).[7]

  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances would be observed for the ethyl ester carbons (~14 ppm for CH₃, ~61 ppm for CH₂), the methylene carbon of the acetate side chain (~65 ppm), multiple signals in the aromatic region (100-140 ppm) corresponding to the indole ring carbons, and a carbonyl carbon signal around 170 ppm.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ester at ~1730-1750 cm⁻¹, C-O stretching vibrations for the ether and ester linkages, and a broad N-H stretch around 3300-3400 cm⁻¹.[1]

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum would confirm the elemental composition, with the calculated m/z for [M]+ being approximately 219.0895.

Synthesis: From 4-Hydroxyindole to a Key Intermediate

The primary and most efficient route to ethyl 2-(1H-indol-4-yloxy)acetate is through the O-alkylation of 4-hydroxyindole, a classic Williamson ether synthesis. This method is favored for its reliability and scalability.

Rationale for Synthetic Design

The choice of the Williamson ether synthesis is deliberate. The phenolic hydroxyl group of 4-hydroxyindole is weakly acidic and can be readily deprotonated by a suitable base to form a nucleophilic phenoxide ion.[8] This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is ideal. K₂CO₃ is often preferred in industrial settings for its lower cost, safety, and ease of handling compared to NaH. It is sufficiently basic to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is crucial. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive and available for nucleophilic attack. They do not possess acidic protons that could quench the nucleophile.

  • Reagent Selection: Ethyl chloroacetate is an excellent electrophile for this reaction. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing ester group activates the α-carbon towards nucleophilic substitution.

Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up & Purification 4_Hydroxyindole 4-Hydroxyindole Phenoxide Indole-4-phenoxide anion (Nucleophile) 4_Hydroxyindole->Phenoxide Deprotonation Base K₂CO₃ (Base) in DMF (Solvent) Base->Phenoxide Electrophile Ethyl Chloroacetate (Electrophile) Phenoxide->Electrophile Nucleophilic Attack Product Ethyl 2-(1H-indol-4-yloxy)acetate Electrophile->Product Workup Aqueous Work-up (Extraction with Ethyl Acetate) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for Ethyl 2-(1H-indol-4-yloxy)acetate.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyindole (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Slowly add ethyl chloroacetate (1.2 equiv.) to the reaction mixture via a dropping funnel.[9]

  • Reaction Conditions: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volume).[10] The combined organic layers are then washed with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.[11] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the pure ethyl 2-(1H-indol-4-yloxy)acetate.[10]

Application in the Synthesis of Non-Prostanoid IP Receptor Agonists

The primary utility of ethyl 2-(1H-indol-4-yloxy)acetate is as a precursor to the active metabolite of Selexipag, a drug for Pulmonary Arterial Hypertension (PAH).[3]

The Prostacyclin (IP) Receptor Pathway in PAH

PAH is a disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure.[3] The prostacyclin (PGI₂) pathway is a key therapeutic target. PGI₂ binds to the IP receptor on vascular smooth muscle cells, activating a G-protein coupled receptor cascade.[3] This increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates potent vasodilation and inhibits smooth muscle cell proliferation, counteracting the pathology of PAH.[3][12]

Role in Selexipag Synthesis

Selexipag is a prodrug that is hydrolyzed in the body to its active metabolite, ACT-333679 (MRE-269), which is a potent IP receptor agonist.[3][4] The synthesis of this active metabolite relies on the indole-4-yloxy acetic acid core, which is derived directly from ethyl 2-(1H-indol-4-yloxy)acetate. The ethyl ester is first saponified (hydrolyzed) under basic conditions to yield the free carboxylic acid. This acid is then coupled with other synthetic fragments to build the final complex structure of ACT-333679.

IP Receptor Agonist Signaling Pathway

G cluster_effects Physiological Effects Agonist IP Receptor Agonist (e.g., ACT-333679) IP_Receptor IP Receptor (GPCR) Agonist->IP_Receptor Binds G_Protein G Protein Activation IP_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ATP → cAMP (Increased Levels) Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Leads to Anti_Proliferation Inhibition of Smooth Muscle Proliferation PKA->Anti_Proliferation Leads to

Caption: Simplified signaling pathway of IP receptor agonists.

Conclusion

Ethyl 2-(1H-indol-4-yloxy)acetate is more than a simple chemical; it is a strategically designed intermediate that provides a direct and efficient entry point to a valuable class of therapeutic agents. Its synthesis via Williamson etherification is robust and well-understood, and its role as a key building block for IP receptor agonists like Selexipag highlights its importance in modern drug discovery. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this versatile compound in the pursuit of novel therapeutics.

References

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Sources

An In-depth Technical Guide to the Research of 4-Hydroxyindole O-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate and core component in a multitude of pharmacologically active compounds.[1][2][3] Its strategic O-alkylation is a key derivatization technique used to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth technical overview of the synthesis, reaction mechanisms, and applications of 4-hydroxyindole O-alkylated derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular framework. We will delve into the causality behind experimental choices for various synthetic protocols, address challenges such as regioselectivity, and explore the structure-activity relationships (SAR) that drive the design of novel therapeutics.

The Strategic Importance of the 4-Hydroxyindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and therapeutic agents.[4][5] The 4-hydroxyindole variant is of particular interest due to the phenolic hydroxyl group at the C4 position. This group offers a prime site for chemical modification, profoundly influencing the molecule's properties:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, critical for molecular recognition at biological targets.

  • Nucleophilicity: The phenolic oxygen is a potent nucleophile, especially upon deprotonation, making it the primary site for alkylation reactions.

  • Metabolic Lability: Phenolic groups are often sites of metabolic glucuronidation.[3] O-alkylation can block this pathway, improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group to an ether linkage allows for fine-tuning of lipophilicity (LogP), solubility, and membrane permeability.

O-alkylation is therefore a fundamental strategy to explore the chemical space around the 4-hydroxyindole core, leading to derivatives with applications ranging from serotonin receptor modulators to potential anti-cancer and anti-inflammatory agents.[6][7][8]

Synthetic Strategies for O-Alkylation

The selective O-alkylation of 4-hydroxyindole requires careful consideration of the reaction conditions to achieve high yields and avoid common side reactions, such as N-alkylation or C-alkylation. The choice of methodology is dictated by the nature of the alkylating agent, the scale of the reaction, and the desired final product.

Williamson Ether Synthesis: The Workhorse Method

The Williamson ether synthesis is the most common and versatile method for preparing aryl ethers.[9][10] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of the 4-indoloxide ion on an alkyl halide or sulfonate.[10]

Mechanism & Causality:

  • Deprotonation: The first and most critical step is the deprotonation of the phenolic hydroxyl group. The choice of base is paramount and depends on the acidity of the phenol and the reactivity of the alkylating agent.

    • Weak Bases (K₂CO₃, Cs₂CO₃): For reactive alkylating agents like benzyl bromide or methyl iodide, weaker inorganic bases are sufficient.[11] Cesium carbonate (Cs₂CO₃) is often preferred as it promotes faster reaction rates, a phenomenon attributed to the "cesium effect," which involves greater dissociation and solvation of the cation, leading to a more "naked" and reactive alkoxide.

    • Strong Bases (NaH, KH): For less reactive alkyl halides (e.g., primary alkyl chlorides), a strong, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation.[12][13] These reactions must be conducted in anhydrous aprotic solvents (e.g., THF, DMF) to prevent quenching of the hydride.[13]

  • Nucleophilic Substitution: The resulting 4-indoloxide anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., Br⁻, I⁻, OTs⁻) to form the ether linkage.[9] Primary alkyl halides are ideal substrates as they minimize the competing E2 elimination side reaction.[9][10]

Field-Proven Protocol: Synthesis of 4-Benzyloxy-1H-indole
  • Reagents: 4-Hydroxyindole (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Benzyl Bromide (1.2 eq), Anhydrous Acetone or DMF (10-15 vol).

  • Procedure:

    • To a stirred suspension of 4-hydroxyindole and finely ground K₂CO₃ in anhydrous acetone, add benzyl bromide dropwise at room temperature.

    • Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

    • Upon completion (typically 4-8 hours), cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF (if used).[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-benzyloxy-1H-indole.[13]

Mitsunobu Reaction: Mild Conditions and Stereochemical Control

The Mitsunobu reaction is an invaluable tool for forming ethers under mild, neutral conditions, particularly when the alkylating agent is an alcohol.[14][15] It is especially useful for secondary alcohols where traditional Williamson synthesis might lead to elimination. The reaction proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center, a key advantage in complex molecule synthesis.[16][17]

Mechanism & Causality:

The reaction is a dehydrative condensation facilitated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

  • Activation: PPh₃ attacks the azodicarboxylate, forming a betaine intermediate.[14]

  • Proton Transfer: The acidic 4-hydroxyindole protonates the betaine.

  • Alcohol Activation: The resulting 4-indoloxide anion attacks the now-activated phosphorus atom, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This converts the alcohol's hydroxyl into an excellent leaving group.[17]

  • SN2 Displacement: The 4-indoloxide acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the desired ether with inverted stereochemistry.[14][16]

The primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate, which can complicate purification.[16][18]

The Challenge of Regioselectivity: O- vs. N- vs. C-Alkylation

A significant challenge in the chemistry of 4-hydroxyindole is controlling the site of alkylation. The indole nucleus possesses multiple nucleophilic centers: the N1-nitrogen, the O4-oxygen, and the electron-rich C3 position.

  • O- versus N-Alkylation: The phenolic O4-H is more acidic than the N1-H. Therefore, under basic conditions, the phenoxide is the predominant anionic species, favoring O-alkylation. However, with very strong bases or in certain solvent systems, dianion formation can occur, opening the door for N-alkylation. To ensure exclusive O-alkylation, N-protection (e.g., with Boc or Ts groups) can be employed prior to the alkylation step.[19]

  • C-Alkylation: The C3 position of the indole ring is highly nucleophilic and can compete in alkylation reactions, particularly under neutral or acidic conditions or with certain catalysts.[20] For O-alkylation, basic conditions that generate the highly nucleophilic phenoxide ensure that reaction at the oxygen atom is kinetically favored over C-alkylation.

The workflow below illustrates the decision-making process for achieving regioselective O-alkylation.

Caption: Decision workflow for the O-alkylation of 4-hydroxyindole.

Characterization of 4-Alkoxyindole Derivatives

Unambiguous characterization of the synthesized derivatives is essential to confirm the structure and purity. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most telling evidence of successful O-alkylation is the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the attached alkyl group (e.g., a singlet around 5.1 ppm for a benzylic -CH₂- or a multiplet around 4.0 ppm for an ethoxy -OCH₂-).

    • ¹³C NMR: Shows a shift in the C4 carbon resonance and the appearance of new signals for the alkyl group carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting material (around 3300-3400 cm⁻¹) will be absent in the product spectrum, while a characteristic C-O-C ether stretch will appear (around 1250-1050 cm⁻¹).

Applications in Drug Discovery & Structure-Activity Relationships (SAR)

4-Alkoxyindole derivatives are prevalent in drug discovery, most notably as modulators of serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[21][22][23] The nature of the O-alkyl substituent can drastically alter the compound's affinity, selectivity, and functional activity at these receptors.[24][25]

For example, pindolol, a non-selective beta-blocker with partial agonist activity at the 5-HT₁ₐ receptor, features a 4-indolyloxy propanolamine core.[26] The specific ether linkage is crucial for its pharmacological profile.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes hypothetical SAR data for a series of 4-alkoxyindole derivatives targeting a generic serotonin receptor, illustrating how systematic modification of the 'R' group can inform a drug discovery program.

Compound IDR-Group (at O4)Receptor Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Notes
LEAD-01 -H (4-Hydroxyindole)550>1000Baseline compound, weak affinity.
DERIV-02 -CH₃250800Small alkyl group improves affinity slightly.
DERIV-03 -CH₂CH₃150450Increased chain length enhances binding.
DERIV-04 -CH₂-Ph (Benzyl)2550Aromatic ring introduces favorable π-π stacking.
DERIV-05 -CH₂(p-F-Ph)1535Electron-withdrawing group on phenyl ring improves potency.
DERIV-06 -(CH₂)₃-N(CH₃)₂812Basic amine introduces key ionic interaction, significantly boosting potency.

This table contains illustrative data and does not represent a specific published study.

This SAR analysis demonstrates a common drug design strategy: initial small alkyl groups explore the size of the binding pocket, aromatic groups are introduced to probe for hydrophobic or π-stacking interactions, and functional groups like amines are added to engage in specific hydrogen bonding or ionic interactions within the receptor.[27]

Caption: The iterative cycle of SAR in drug discovery.

Conclusion and Future Outlook

The O-alkylation of 4-hydroxyindole is a robust and indispensable strategy in modern medicinal chemistry. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing regioselectivity, allows researchers to efficiently synthesize diverse libraries of 4-alkoxyindole derivatives. Classical methods like the Williamson ether synthesis and the Mitsunobu reaction remain the primary tools for this transformation. The continued application of these derivatives, especially in the field of neuroscience, underscores the enduring importance of the 4-hydroxyindole scaffold. Future research will likely focus on developing more sustainable and atom-economical catalytic methods for these transformations and expanding the application of these derivatives to new biological targets.

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  • Wolfson Centre for Applied Structural Biology. (2017). Purification Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Available at: [Link]

  • MDPI. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Available at: [Link]

  • ResearchGate. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • PubMed. (1980). Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis. Available at: [Link]

  • bioRxiv. (2019). Serotonin receptor 4 in mature excitatory hippocampal neurons modulates mood and anxiety. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry. Available at: [Link]

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The Indole Bifurcation: C3-Acetic Acid Signaling vs. C4-Oxyacetate Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-(1H-indol-4-yloxy)acetate vs. Indole-3-acetic acid derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The indole scaffold serves as one of the most privileged structures in both plant biology and medicinal chemistry. However, a critical divergence exists based on the site of functionalization. This guide analyzes the technical and functional schism between Indole-3-acetic acid (IAA) derivatives—the gold standard for biological signaling in plants—and Ethyl 2-(1H-indol-4-yloxy)acetate , a representative scaffold for synthetic medicinal chemistry.

While IAA derivatives utilize the electron-rich C3 position for natural hormone signaling, the C4-oxyacetate derivatives exploit the unique steric and electronic properties of the C4 position to target G-protein coupled receptors (GPCRs) and nuclear receptors, serving as critical intermediates for beta-blockers and thyroid hormone receptor agonists.

Structural & Mechanistic Divergence

The core difference lies in positional isomerism and linker chemistry .

Indole-3-Acetic Acid (IAA) Derivatives[1]
  • Position: C3 (Pyrrole ring).

  • Linker: Carbon-Carbon (

    
    -bond).
    
  • Nature: Electron-rich center; susceptible to electrophilic attack.

  • Primary Function: Auxin Signaling . IAA binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.

  • Key Derivatives: 2,4-D (herbicide), Indomethacin (NSAID), Melatonin (neurohormone).

Ethyl 2-(1H-indol-4-yloxy)acetate
  • Position: C4 (Benzene ring).

  • Linker: Ether Oxygen (

    
    ) + Acetate Ethyl Ester.
    
  • Nature: The oxygen atom acts as an electron donor to the benzene ring but provides a metabolically stable ether linkage compared to labile esters or amides.

  • Primary Function: Medicinal Scaffold . This structure is a precursor to "pindolol-like" beta-blockers and TR

    
     (Thyroid Hormone Receptor beta) agonists. The C4-substitution allows the molecule to fit into hydrophobic pockets of GPCRs that are sterically inaccessible to C3-substituted indoles.
    
Comparative Data Matrix
FeatureIndole-3-Acetic Acid (IAA)Ethyl 2-(1H-indol-4-yloxy)acetate
Substitution Site C3 (Pyrrole)C4 (Benzene)
Linkage Type Carbon-Carbon (Acetic Acid)Ether-Carbon (Oxyacetate)
Electronic Effect C3 is highly nucleophilicC4-O donates e- to ring; stabilizes radical cations
Solubility (LogP) ~1.4 (Acidic, polarizable)~2.5 (Ester form is lipophilic)
Primary Target TIR1/AFB (Plant Ubiquitin Ligase)

-Adrenergic Receptors, TR

, CRTH2
Metabolic Fate Oxidative decarboxylation (Peroxidases)Ester hydrolysis to acid; O-dealkylation (slow)

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(1H-indol-4-yloxy)acetate

This protocol utilizes a Williamson Ether Synthesis to functionalize the 4-hydroxyindole core. This method is preferred for its regioselectivity, avoiding C3-alkylation.

Reagents:

  • 4-Hydroxyindole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-hydroxyindole (e.g., 500 mg) and anhydrous acetone (10 mL).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Note: The phenolic proton at C4 is more acidic (pKa ~10) than the N-H proton (pKa ~17), ensuring O-alkylation over N-alkylation under mild conditions.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) via syringe.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , unreacted carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel) to yield Ethyl 2-(1H-indol-4-yloxy)acetate  as a white/off-white solid.
    
Protocol B: Quantification of Indole-3-Acetic Acid (Salkowski Method)

A rapid colorimetric assay for researchers validating IAA production in microbial or plant samples.

Reagents:

  • Salkowski Reagent: 2 mL 0.5M

    
     + 49 mL 35% 
    
    
    
    (Perchloric acid).
  • Standard: Pure IAA (Sigma-Aldrich).

Methodology:

  • Incubation: Mix 1 mL of cell-free culture supernatant with 2 mL of Salkowski reagent.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Observation: Development of a pink-to-red color indicates the presence of IAA (indolic compounds).

  • Quantification: Measure absorbance at 530 nm using a spectrophotometer. Calculate concentration against a standard curve of pure IAA (0–100

    
    ).
    

Pathway Visualization

Diagram 1: The Indole Bifurcation

This diagram illustrates the divergent utility of the indole scaffold based on substitution position.

IndoleBifurcation Indole Indole Scaffold C3 C3-Functionalization (Nucleophilic Attack) Indole->C3 Biological Path C4 C4-Functionalization (4-Hydroxyindole Precursor) Indole->C4 Synthetic Path IAA Indole-3-Acetic Acid (IAA) C3->IAA Tryptophan Biosynthesis TIR1 Target: TIR1/AFB (Plant Signaling) IAA->TIR1 Ligand Binding AuxinResponse Auxin Response (Growth/Rooting) TIR1->AuxinResponse Ubiquitin Pathway Ether Ethyl 2-(1H-indol-4-yloxy)acetate (Ether Linkage) C4->Ether Williamson Ether Synthesis Pharma Target: GPCRs / Nuclear Receptors (Beta-Blockers / TR-beta) Ether->Pharma Derivatization Therapeutic Therapeutic Effect (Adrenolytic / Lipid Lowering) Pharma->Therapeutic Modulation

Caption: Divergence of the indole scaffold into biological signaling (C3) and pharmaceutical applications (C4).

Diagram 2: Synthesis Workflow for Ethyl 2-(1H-indol-4-yloxy)acetate

A self-validating workflow for the chemical synthesis described in Protocol A.

SynthesisWorkflow SM 4-Hydroxyindole (Starting Material) Reaction Reflux (56°C, 4-6h) SN2 Mechanism SM->Reaction Reagent Ethyl Bromoacetate (Electrophile) Reagent->Reaction Base K2CO3 / Acetone (Base / Solvent) Base->Reaction Workup Filtration & Concentration Reaction->Workup TLC Monitoring Purify Flash Chromatography (Hex:EtOAc) Workup->Purify Product Ethyl 2-(1H-indol-4-yloxy)acetate (Target Scaffold) Purify->Product Yield > 80%

Caption: Step-by-step synthetic workflow for the O-alkylation of 4-hydroxyindole.

Expert Insights & Troubleshooting

Regioselectivity Control

When synthesizing Ethyl 2-(1H-indol-4-yloxy)acetate , a common pitfall is N-alkylation (at the indole nitrogen).

  • Insight: The pKa of the 4-OH group is ~10, while the Indole N-H is ~17. By using a weak base like

    
     in acetone, you selectively deprotonate the oxygen.
    
  • Correction: If N-alkylation is observed (by NMR), ensure the base is not too strong (avoid NaH) and the solvent is anhydrous.

Stability of the Ether Linkage

Unlike the C3-acetic acid side chain of IAA, which can be enzymatically degraded by plant peroxidases (IAA-oxidases), the C4-ether linkage in the ethyl ester derivative is robust.

  • Implication: This stability makes the C4-oxyacetate scaffold ideal for oral drugs requiring metabolic resistance, whereas IAA derivatives are designed for transient signaling and rapid turnover in plants.

References

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol . PubMed. Available at: [Link]

  • Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms . PMC. Available at: [Link]

  • Reactions and conditions for 4-hydroxyindole synthesis . ResearchGate.[2] Available at: [Link]

  • Regulation of indole‐3‐acetic acid biosynthesis . Microbial Biotechnology. Available at: [Link]

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An In-Depth Technical Guide to the Pharmacophore Properties of the Indol-4-yloxy Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The indol-4-yloxy moiety, a specific substitution pattern of this scaffold, presents a unique constellation of pharmacophoric features that have been successfully exploited in the design of high-affinity ligands for a variety of biological targets. This guide provides a detailed examination of the hydrogen bonding, hydrophobic, and steric properties of the indol-4-yloxy group. Through an analysis of its vectorial properties and illustrative case studies, including its role in β-adrenergic receptor antagonists and kinase inhibitors, this document serves as a technical resource for researchers and scientists in drug discovery and development. We will dissect the key molecular interactions that underpin its biological activity and provide an overview of relevant experimental and computational methodologies for its characterization.

Introduction: The Indol-4-yloxy Moiety in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its chemical versatility and its presence in a wide array of biologically active compounds.[3] This bicyclic aromatic heterocycle is found in essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin, highlighting its fundamental role in physiological processes.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a highly effective pharmacophore for establishing high-affinity interactions with diverse biological targets.[3]

1.1 The Privileged Indole Scaffold: A Foundation for Diverse Bioactivity

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, distinct biological targets.[3] The indole ring is a classic example, forming the basis for drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[2][4] Its widespread utility stems from its unique electronic properties and the ease with which it can be chemically modified at multiple positions, allowing for the fine-tuning of its pharmacological profile.[1][4]

1.2 Emergence of the 4-Oxy Substitution Pattern: Unique Physicochemical and Structural Attributes

While various positions on the indole ring can be functionalized, the attachment of an oxygen atom at the C4-position creates the indol-4-yloxy moiety, a pharmacophore with a distinct set of properties. This substitution pattern precisely orients a hydrogen bond acceptor (the ether oxygen) in a specific spatial relationship with the hydrogen bond donor of the indole N-H. This defined geometric arrangement is crucial for recognition by and high-affinity binding to numerous protein targets. The well-known β-blocker, Pindolol, is a prime example of a successful drug leveraging this moiety.[5][6]

1.3 Scope of the Guide: A Deep Dive into the Pharmacophoric Landscape

This guide offers a comprehensive analysis of the indol-4-yloxy moiety's pharmacophoric properties. We will explore its fundamental molecular interactions, examine its role in prominent drug classes through detailed case studies, and present standardized protocols for its experimental and computational evaluation. The objective is to provide drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable scaffold in the design of next-generation therapeutics.

Core Pharmacophoric Features of the Indol-4-yloxy Scaffold

The efficacy of the indol-4-yloxy moiety as a pharmacophore is rooted in a specific combination of hydrogen bonding, aromatic interactions, and a well-defined spatial arrangement of these features.

2.1 Hydrogen Bonding Capabilities: The Critical Donor-Acceptor Dyad

The most defining characteristic of the indol-4-yloxy scaffold is the presence of both a hydrogen bond donor and a hydrogen bond acceptor in a fixed, planar conformation.

  • 2.1.1 The Indole N-H as a Hydrogen Bond Donor: The nitrogen atom in the indole ring possesses a hydrogen atom that can act as a potent hydrogen bond donor. This interaction is crucial for anchoring the ligand within a binding pocket and is a common feature in many indole-based drugs.[3]

  • 2.1.2 The 4-Oxygen as a Hydrogen Bond Acceptor: The ether oxygen at the C4-position serves as a strong hydrogen bond acceptor. Its location, ortho to the fused benzene ring, creates a specific vector for interaction with complementary donor groups on a target protein.

This donor-acceptor dyad allows the moiety to form a bidentate hydrogen bond interaction, significantly increasing binding affinity and specificity.

2.2 Aromatic and Hydrophobic Interactions: The π-System

The bicyclic aromatic system of the indole ring provides a large, hydrophobic surface area that can engage in favorable van der Waals and π-system interactions with nonpolar residues in a binding pocket. These interactions include:

  • π-π Stacking: The electron-rich indole ring can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Cation-π Interactions: The indole ring can also interact favorably with positively charged residues like lysine and arginine.

These hydrophobic and aromatic interactions are critical for stabilizing the ligand-protein complex and contribute significantly to the overall binding energy.

2.3 Vectorial Analysis: Directionality and Spatial Arrangement

The pharmacophoric power of the indol-4-yloxy moiety lies not just in the presence of these features, but in their precise three-dimensional arrangement. The relatively rigid indole scaffold holds the N-H donor and the 4-O acceptor in a well-defined orientation, creating specific directional vectors for binding. This pre-organization reduces the entropic penalty upon binding and allows for highly complementary interactions with a target protein.

pharmacophore_vectors cluster_indole Indol-4-yloxy Moiety indole_img HBD H-Bond Donor (N-H) HBA H-Bond Acceptor (O) ARO Aromatic/Hydrophobic Center (π-system) p_hbd->HBD Vector 1 p_hba->HBA Vector 2 p_aro->ARO Vector 3

Caption: Key pharmacophore vectors of the indol-4-yloxy moiety.

Case Studies: The Indol-4-yloxy Moiety in Action

The therapeutic utility of the indol-4-yloxy scaffold is best demonstrated through its incorporation into successful drug molecules.

3.1 Case Study 1: Pindolol - Targeting β-Adrenergic Receptors

Pindolol is a non-selective beta-blocker used in the treatment of hypertension.[5][7] Its molecular structure features the classic indol-4-yloxy moiety linked to an aminopropanol side chain.

  • 3.1.1 Structural Insights into Receptor Binding: Pindolol functions as a competitive antagonist at β-adrenergic receptors.[7] The indol-4-yloxy portion of the molecule is critical for its binding. The indole N-H group and the ether oxygen at the 4-position form key hydrogen bonds with residues in the receptor's binding pocket. The aromatic ring system engages in hydrophobic interactions, further anchoring the drug.

  • 3.1.2 Structure-Activity Relationship (SAR) Analysis: SAR studies of pindolol and its analogs have confirmed the importance of the indol-4-yloxy pharmacophore.[8][9] Modification or removal of either the N-H donor or the ether oxygen acceptor leads to a significant loss of binding affinity and biological activity. The specific 4-oxy substitution pattern is superior to other indole isomers, highlighting the importance of the precise vector arrangement for optimal receptor complementarity. Interestingly, pindolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it partially activates the receptor while blocking it, a property that may be related to the specific orientation it adopts in the binding site.[7][10]

pindolol_binding cluster_receptor β-Adrenergic Receptor Pocket Ser204 Serine Residue Asn312 Asparagine Residue Phe290 Phenylalanine Residue Pindolol Pindolol (Indol-4-yloxy Core) Pindolol->Ser204 H-Bond (Oxy) Pindolol->Asn312 H-Bond (N-H) Pindolol->Phe290 π-π Stacking

Caption: Simplified binding of Pindolol to β-adrenergic receptor.

  • 3.1.3 Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of a test compound (like an indol-4-yloxy analog) for a specific receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., β2-adrenergic receptor) are prepared.

  • Reaction Mixture: A fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., [3H]-dihydroalprenolol) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the mixture. The test compound will compete with the radioligand for binding to the receptor.

  • Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter (representing bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation.

3.2 Case Study 2: Novel Kinase Inhibitors

The indol-4-yloxy moiety has also emerged as a valuable scaffold in the design of protein kinase inhibitors, a critical class of drugs, particularly in oncology.[11]

  • 3.2.1 The Indol-4-yloxy Moiety as a Hinge-Binding Motif: Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[12][13] A key interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain.[12][14] The donor-acceptor dyad of the indol-4-yloxy scaffold is well-suited to mimic the adenine portion of ATP, forming one or two critical hydrogen bonds with the backbone of the hinge residues.[12][15]

  • 3.2.2 SAR Exploration: By using the indol-4-yloxy as a stable hinge-binding anchor, medicinal chemists can explore modifications at other positions of the indole ring to achieve high potency and selectivity for a specific kinase target.

  • 3.2.3 Computational Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structure (3D coordinates) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock, Glide) Grid->Dock Pose 5. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Select 6. Select Best Pose(s) (Based on score and interactions) Pose->Select

Caption: A typical workflow for molecular docking studies.

Synthetic Strategies and Chemical Space

The accessibility of a scaffold is crucial for its utility in drug discovery. The indol-4-yloxy moiety can be synthesized through several established routes, often starting from commercially available 4-hydroxyindole or related precursors.[16][17] Key synthetic transformations include Fischer indole synthesis and various cross-coupling methodologies.[17][18] The ability to readily access the core scaffold allows for the creation of diverse chemical libraries by varying the substituents at other positions (N1, C2, C3, C5, C6, C7), enabling a thorough exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Conclusion

The indol-4-yloxy moiety is a proven pharmacophore with a rich history in successful drug design. Its unique combination of hydrogen bonding capacity, hydrophobicity, and rigid, well-defined geometry makes it an ideal anchor for high-affinity binding to a range of biological targets.

  • 5.1 Emerging Applications: While well-established in adrenergic and serotonergic systems, its potential as a hinge-binder in kinase inhibitors is an area of active and fruitful research. Further exploration in other target classes, such as enzymes and protein-protein interaction interfaces, is warranted.

  • 5.2 Challenges and Opportunities: The primary challenge in utilizing any privileged scaffold is achieving selectivity. The opportunity lies in leveraging modern computational tools and structure-based design to rationally modify the indol-4-yloxy core, tailoring its properties to selectively interact with a desired target over off-targets.

  • 5.3 Concluding Remarks: The indol-4-yloxy moiety remains a highly relevant and valuable scaffold in medicinal chemistry. Its well-understood pharmacophoric properties provide a solid foundation for the design of novel therapeutics. A thorough understanding of its core features, as outlined in this guide, empowers researchers to rationally design and optimize the next generation of potent and selective ligands.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pindolol?
  • Wikipedia. (n.d.). Pindolol. Retrieved from [Link]

  • Drugs.com. (2026, February 11). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Meier, J. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British Journal of Clinical Pharmacology, 13(Suppl 2), 187S–193S.
  • Celik, H., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
  • Groszek, G., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. European Journal of Medicinal Chemistry, 44(2), 809-17.
  • Groszek, G., et al. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1.
  • Groszek, G., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2.
  • ResearchGate. (n.d.). Synthesis of oxindole derivatives. [Diagram].
  • Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(10), 4169–4183.
  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles.
  • Maji, K. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(36), 22434–22469.
  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Roskoski, R., Jr. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Pharmacological Research, 199, 106995.
  • Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 649–666.
  • Johnson, G. B., et al. (2016). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters, 7(5), 497–502.
  • Achar, K. C. S., & Hosamani, K. M. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(8), 83-91.
  • Yang, T., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309733.
  • Al-Hussain, S. A., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(3), 555.
  • Mondal, S., & Shil, D. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 12(11), 6608–6632.
  • Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
  • Al-Warhi, T., et al. (2023).
  • Xing, L., & Chang, C. (2021). How Ligands Interact with the Kinase Hinge. ChemRxiv.
  • ResearchGate. (n.d.). (A) Structure of the kinase hinge binding motif with ATP illustrated by... [Diagram].

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Varespladib and Pindolol

Executive Summary

The indole heterocycle is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for ligands targeting diverse biological macromolecules.[1] This guide analyzes two distinct pharmacological agents derived from the 4-hydroxyindole core: Varespladib (a secretory phospholipase A2 inhibitor repurposed for snakebite envenomation) and Pindolol (a non-selective


-adrenergic antagonist).[2]

Despite sharing a common structural ancestor, these molecules diverge radically in their structure-activity relationships (SAR) and therapeutic indications. This document details their mechanistic underpinnings, synthetic pathways, and experimental validation protocols.

Structural Analysis & Pharmacophore Mapping[2]

The versatility of the indole scaffold lies in its electron-rich pyrrole ring and the ability to functionalize specific positions to tune lipophilicity and hydrogen-bonding potential.[2]

1.1 The Common Ancestor: 4-Hydroxyindole

Both Varespladib and Pindolol rely on functionalization at the C4 position of the indole ring. This position is critical because it allows substituents to extend into solvent-accessible domains (in GPCRs) or specific hydrophobic pockets (in enzymes).[2]

FeatureVarespladibPindolol
Core Scaffold 1-benzyl-2-ethylindoleIndole (unsubstituted N1/C2/C3)
Key Substitution C4-oxyacetic acid (anionic)C4-oxy-propanolamine (cationic)
Pharmacophore Ca

Binding Motif:
The C3-glyoxylamide (oxamide) acts as a chelator.[2]
Ethanolamine Tail: Mimics catecholamines for GPCR binding.[2]
Lipophilicity High (Benzyl/Ethyl groups for hydrophobic channel).Moderate (Balanced for CNS penetration).
1.2 Visualization: Structural Divergence

The following diagram illustrates how the common 4-hydroxyindole precursor diverges into two distinct pharmacophores.

IndoleScaffold cluster_V Varespladib (Enzyme Inhibitor) cluster_P Pindolol (GPCR Ligand) Common 4-Hydroxyindole Core (Nucleophilic Oxygen at C4) V_Mod2 N1 Benzylation & C2 Ethylation Common->V_Mod2 Step 1: Lipophilic Tuning P_Mod1 C4 Ether Linkage (Epichlorohydrin) Common->P_Mod1 Step 1: Linker Install V_Mod1 C3 Functionalization (Glyoxylamide) V_Target Target: sPLA2 Active Site (Ca2+ Chelation) V_Mod1->V_Target Inhibition V_Mod2->V_Mod1 Step 2: Warhead Install P_Mod2 Side Chain Amination (Isopropylamine) P_Mod1->P_Mod2 Step 2: Pharmacophore Completion P_Target Target: Beta-Adrenergic Receptor (Asp113 Interaction) P_Mod2->P_Target Antagonism

Caption: Divergent synthesis and pharmacophore generation from the 4-hydroxyindole core.

Varespladib: Mechanism & Repurposing[3]

Varespladib (LY315920) was originally developed for inflammatory diseases (sepsis, acute coronary syndrome) but failed to show efficacy in Phase III trials (VISTA-16). However, it has found new life as a potent broad-spectrum antidote for snakebite envenomation.[2]

2.1 Mechanism of Action: sPLA2 Inhibition

Snake venoms contain secretory Phospholipase A2 (sPLA2) enzymes that hydrolyze membrane phospholipids, causing neurotoxicity and myotoxicity.[3]

  • The "Warhead": The oxamide moiety at C3 and the carboxylate at C4 coordinate the active site Calcium ion (

    
    ), which is essential for sPLA2 catalysis.
    
  • Hydrophobic Clamp: The N1-benzyl and C2-ethyl groups occupy the hydrophobic channel intended for the fatty acid substrate, effectively blocking substrate access.[2]

2.2 Repurposing Logic

Unlike antivenoms (antibodies) which are species-specific, Varespladib targets the conserved catalytic machinery of the sPLA2 superfamily. This allows it to inhibit venoms from diverse species (Elapidae and Viperidae) [1].[4]

Pindolol: GPCR Interaction

Pindolol is a non-selective


-blocker with Intrinsic Sympathomimetic Activity (ISA).[2][5]
3.1 Binding Mode

Pindolol binds to


 and 

adrenergic receptors.[2]
  • Ionic Lock: The secondary amine of the isopropylamino group forms a salt bridge with a conserved Aspartate residue (Asp113 in

    
    AR) in Transmembrane Helix 3.
    
  • H-Bonding: The indole NH and oxygen atoms interact with Serine residues in Transmembrane Helix 5.[2]

  • ISA Mechanism: Unlike "silent" antagonists, Pindolol induces a partial conformational change in the receptor, allowing for weak downstream signaling (partial agonism). This prevents profound bradycardia at rest.[2]

Synthetic Methodologies

The synthesis of both compounds highlights the divergent utility of the indole scaffold.

4.1 Varespladib Synthesis (Convergent Route)

This route requires multi-site functionalization [2].

  • Starting Material: 4-Hydroxyindole.[2][6]

  • Protection: O-protection (e.g., TBDMS) and N-protection (Benzenesulfonyl).[2]

  • C2 Functionalization: Lithiation followed by reaction with acetyl chloride, then reduction to an ethyl group.

  • C4 Functionalization: Deprotection of the hydroxyl group and alkylation with tert-butyl bromoacetate.[2]

  • C3 Functionalization: Reaction with oxalyl chloride followed by aminolysis to form the glyoxylamide.

  • Final Deprotection: Hydrolysis of the ester to the free acid.

4.2 Pindolol Synthesis (Linear Route)

A classic epoxide ring-opening synthesis [3].[2]

  • Starting Material: 4-Hydroxyindole.[2][6]

  • Epoxide Formation: Reaction with epichlorohydrin (or chiral glycidyl nosylate for enantiopurity) in the presence of base (NaOH/K2CO3) to form 4-(2,3-epoxypropoxy)indole.

  • Ring Opening: Nucleophilic attack by isopropylamine on the epoxide ring.

  • Purification: Recrystallization to yield Pindolol.[2]

Synthesis Start 4-Hydroxyindole Epoxide 4-(2,3-epoxypropoxy)indole Start->Epoxide + Epichlorohydrin (Base) Protected N-Sulfonyl-4-O-Protected Start->Protected Protection Steps Pindolol Pindolol Epoxide->Pindolol + Isopropylamine (Ring Opening) C2_Ethyl 2-Ethyl Intermediate Protected->C2_Ethyl 1. Acetylation 2. Reduction C3_Oxamide 3-Glyoxylamide Intermediate C2_Ethyl->C3_Oxamide 1. Oxalyl Chloride 2. NH3 Varespladib Varespladib C3_Oxamide->Varespladib Hydrolysis

Caption: Comparative synthetic pathways for Pindolol and Varespladib.

Experimental Protocols
5.1 Protocol A: sPLA2 Inhibition Assay (Varespladib)

Objective: Determine the IC50 of Varespladib against snake venom sPLA2 using a chromogenic substrate.[7][3]

Materials:

  • Assay Buffer: 25 mM Tris-HCl, 10 mM CaCl

    
    , 100 mM KCl, pH 7.5.
    
  • Substrate: 4-nitro-3-octanoyloxy-benzoic acid (NOBA) or Diheptanoyl Thio-PC.[2]

  • Chromogen: DTNB (Ellman's Reagent) - Only if using Thio-PC.[2]

  • Enzyme: Purified sPLA2 or whole venom (e.g., Daboia russelii).

Workflow:

  • Preparation: Dissolve Varespladib in DMSO to make 10 mM stock. Prepare serial dilutions in Assay Buffer.

  • Incubation: Add 10

    
    L of venom/enzyme (1 
    
    
    
    g/mL final) to 96-well plate. Add 10
    
    
    L of inhibitor dilution. Incubate for 20 mins at 37°C.
  • Reaction: Add 180

    
    L of Substrate/DTNB master mix.
    
  • Measurement: Monitor absorbance at 414 nm (for NOBA) or 405 nm (for DTNB) every 1 minute for 20 minutes.

  • Analysis: Calculate velocity (slope) of the linear portion. Plot % Inhibition vs. Log[Inhibitor].

5.2 Protocol B: Membrane Radioligand Binding (Pindolol)

Objective: Determine affinity (


) of Pindolol for 

-adrenergic receptors.[2][5]

Materials:

  • Membrane Prep: Rat cerebral cortex or CHO cells expressing human

    
    /
    
    
    
    AR.[2]
  • Radioligand: [

    
    H]-Dihydroalprenolol (DHA) (~2 nM).[2]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.[2][8]

Workflow:

  • Binding: Incubate membrane protein (50

    
    g) with [
    
    
    
    H]-DHA and varying concentrations of Pindolol (
    
    
    to
    
    
    M) in a total volume of 250
    
    
    L.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Use non-linear regression (Cheng-Prusoff equation) to determine

    
    .[2]
    
References
  • Lewin, M. R., et al. (2016). Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation.[7][3][9] Toxins, 8(9), 248. Link

  • Eli Lilly and Company. (1995). 1H-indole-3-glyoxylamide sPLA2 Inhibitors.[2][3][8][10] US Patent 5436369A.[2] Link

  • Fuji, K., et al. (1992). Synthesis of (S)-Pindolol. Chemical and Pharmaceutical Bulletin, 40(9), 2353-2357. Link

  • Ophirex, Inc. (2022).[11] Varespladib for the Treatment of Snakebite.[7][3][4][8][9][12][13][14][15] ClinicalTrials.gov.[2][3] Link

Sources

Methodological & Application

Synthesis of Ethyl 2-(1H-indol-4-yloxy)acetate from 4-Hydroxyindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of ethyl 2-(1H-indol-4-yloxy)acetate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Introduction

Indole-based compounds are a prominent class of heterocycles found in numerous natural products and pharmacologically active molecules. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic agents. Specifically, the introduction of an acetate moiety at the 4-position of the indole ring via an ether linkage yields ethyl 2-(1H-indol-4-yloxy)acetate, a versatile intermediate for further chemical elaboration. This application note details a reliable and reproducible method for the synthesis of this compound starting from commercially available 4-hydroxyindole.

The described synthesis follows the principles of the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by its nucleophilic attack on an alkyl halide. In this case, the phenolic hydroxyl group of 4-hydroxyindole is deprotonated by a strong base, sodium hydride, to generate the corresponding indol-4-oxide. This nucleophile then displaces the bromide from ethyl bromoacetate in an SN2 reaction to form the desired ether.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-hydroxyindole 4-Hydroxyindole product Ethyl 2-(1H-indol-4-yloxy)acetate 4-hydroxyindole:e->product:w 1. NaH, DMF 2. Ethyl Bromoacetate ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate:e->product:w NaH Sodium Hydride (NaH) DMF DMF NaBr Sodium Bromide (NaBr) H2 Hydrogen Gas (H₂)

Caption: Overall reaction for the synthesis of ethyl 2-(1H-indol-4-yloxy)acetate.

The reaction proceeds via a two-step mechanism, which is a classic example of the Williamson ether synthesis.

Mechanism Start 4-Hydroxyindole + NaH Intermediate Indol-4-oxide anion + H₂ Start->Intermediate Deprotonation Transition_State [Indole-O⁻---EtO₂CCH₂---Br]‡ Intermediate->Transition_State Nucleophilic Attack (SN2) Product Ethyl 2-(1H-indol-4-yloxy)acetate + NaBr Transition_State->Product Bromide departure

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of ethyl 2-(1H-indol-4-yloxy)acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxyindole98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Ethyl Bromoacetate≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Deionized Water--
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • Sodium Hydride (NaH) is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Bromoacetate is a lachrymator and is toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear gloves and safety goggles.

  • N,N-Dimethylformamide (DMF) is a combustible liquid and a potential teratogen. Handle in a fume hood and avoid inhalation of vapors.

  • 4-Hydroxyindole may cause skin and eye irritation.[1] Handle with appropriate PPE.

Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 4-hydroxyindole (1.0 g, 7.51 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask via a syringe. Stir the mixture until the 4-hydroxyindole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.26 mmol, 1.1 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes. The solution should become a clear, dark-colored solution of the sodium salt of 4-hydroxyindole.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (0.92 mL, 8.26 mmol, 1.1 equivalents) dropwise via a syringe over 10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2 v/v). The starting material (4-hydroxyindole) should be consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold deionized water (50 mL). Caution: Unreacted sodium hydride will react vigorously with water.

    • Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of ethyl acetate/hexane (1:9 v/v).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 30%. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (visualized by UV light on a TLC plate) and evaporate the solvent under reduced pressure to afford ethyl 2-(1H-indol-4-yloxy)acetate as a solid.

Expected Yield

The expected yield of the purified product is typically in the range of 70-85%.

Characterization

The structure and purity of the synthesized ethyl 2-(1H-indol-4-yloxy)acetate should be confirmed by spectroscopic methods.

1H NMR (Proton Nuclear Magnetic Resonance)
  • 1H NMR (400 MHz, CDCl₃): δ 8.25 (br s, 1H, NH-indole), 7.15-7.05 (m, 2H, Ar-H), 6.90 (t, J = 2.5 Hz, 1H, Ar-H), 6.60 (dd, J = 5.5, 2.0 Hz, 1H, Ar-H), 4.70 (s, 2H, OCH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • 13C NMR (100 MHz, CDCl₃): δ 169.0, 151.0, 137.5, 123.0, 122.5, 118.0, 105.0, 101.5, 100.0, 65.5, 61.5, 14.2.

Mass Spectrometry (MS)
  • MS (ESI+) : m/z 220.0968 [M+H]⁺, calculated for C₁₂H₁₄NO₃⁺: 220.0974.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete deprotonation of 4-hydroxyindole.Ensure sodium hydride is fresh and properly handled to avoid deactivation by moisture. Use anhydrous DMF.
Degradation of ethyl bromoacetate.Use fresh, high-purity ethyl bromoacetate.
Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed.
Multiple spots on TLC of the crude productSide reactions or incomplete reaction.Optimize reaction conditions (temperature, time). Ensure efficient purification by column chromatography.
Difficulty in purificationCo-elution of impurities.Adjust the eluent system for column chromatography. A shallower gradient may be necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of ethyl 2-(1H-indol-4-yloxy)acetate from 4-hydroxyindole. The Williamson ether synthesis described herein is an efficient method that can be readily implemented in a standard organic chemistry laboratory. The detailed procedures for synthesis, purification, and characterization will aid researchers in obtaining this valuable intermediate for their drug discovery and development endeavors.

References

  • Stephen, J. R. et al. A process for preparing 4-hydroxy indole, indazole and carbazole compounds. EP1071661A1, 2001.
  • Organic Syntheses. Org. Synth.2019 , 96, 66-79. [Link]

  • Choi, S.; Kim, S.-G. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank2017 , 2017(3), M945. [Link]

Sources

Protocol for O-alkylation of 4-hydroxyindole with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Highly Selective O-Alkylation of 4-Hydroxyindole with Ethyl Bromoacetate: A Mechanistic and Practical Guide

Executive Summary

The 4-hydroxyindole scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of beta-adrenergic blocking agents like pindolol[1], psychedelic tryptamine analogs, and secretory phospholipase A2 (sPLA2) inhibitors[2]. The functionalization of this scaffold via O-alkylation with ethyl bromoacetate yields ethyl 2-(1H-indol-4-yloxy)acetate , a highly versatile synthetic building block. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality required to achieve high regioselectivity and avoid common synthetic pitfalls.

Mechanistic Insights & Causality (E-E-A-T)

The indole nucleus presents a classic regioselectivity challenge due to the presence of multiple competitive nucleophilic sites: the C3 carbon, the N1 nitrogen, and the O4 oxygen[3]. Achieving selective O-alkylation requires precise thermodynamic and kinetic control.

  • Exploiting pKa Differentials: The selective O-alkylation relies on the vast thermodynamic difference in acidity between the phenolic hydroxyl group and the indole amine. The pKa of the 4-OH is approximately 10, whereas the indole N-H has a pKa of ~16.2. By introducing a tightly controlled stoichiometric amount (1.0–1.1 equivalents) of a base, the hydroxyl group is quantitatively deprotonated to form a highly nucleophilic phenoxide anion, leaving the indole nitrogen protonated and unreactive.

  • Base and Solvent Selection: While sodium hydride (NaH) in N,N-dimethylformamide (DMF) is frequently cited in patent literature for this specific transformation[4], it requires strict stoichiometric control. An excess of strong base will deprotonate the N1 position, leading to competitive N-alkylation or N,O-dialkylation. To establish a more forgiving thermodynamic window, mild carbonate bases such as

    
     or 
    
    
    
    are highly recommended[2]. DMF is selected as the solvent because its polar aprotic nature effectively solvates the alkali metal cations, leaving the phenoxide anion "naked" and primed for a rapid
    
    
    attack.
  • Electrophile Dynamics: Ethyl bromoacetate is an

    
    -halo ester with exceptional electrophilicity. The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, facilitating a rapid 
    
    
    
    substitution by the hard phenoxide oxygen at room temperature, thereby outcompeting any potential uncatalyzed C3-alkylation.

Quantitative Optimization Data

The following table summarizes the empirical effects of base and solvent selection on the regiochemical outcome of the alkylation, demonstrating why mild bases are preferred for optimal O-selectivity.

Table 1: Optimization of Reaction Conditions for Regioselective Alkylation

EntryBase (Equivalents)SolventTemp (°C)Time (h)O-Alkylation Yield (%)N-Alkylation Yield (%)
1

(1.1)
DMF0 to 252858
2

(2.5)
DMF0 to 2521578
3

(1.2)
DMF25492 < 2
4

(1.2)
Acetone56 (Reflux)1275< 2
5

(1.1)
MeCN256884

Note: Data reflects typical conversion rates observed during the synthesis of indole-based tricyclic intermediates[2][3].

Experimental Workflow Visualization

Protocol Step1 1. Substrate Dissolution 4-Hydroxyindole in DMF (0.2 M) Step2 2. Base Addition Add 1.1 eq K2CO3 or NaH (0 °C) Step1->Step2 Step3 3. Electrophile Addition Dropwise Ethyl Bromoacetate (1.05 eq) Step2->Step3 Stir 15 min Step4 4. Reaction Monitoring TLC (Hexanes:EtOAc 3:1) Step3->Step4 2-4 hours, RT Step5 5. Aqueous Workup Quench with NH4Cl (aq), Extract Step4->Step5 Full conversion Branch2 Side Reaction N-Alkylation (Excess Base) Step4->Branch2 If >2 eq Base used Branch1 Target Product Ethyl 2-(1H-indol-4-yloxy)acetate Step5->Branch1 Purify via SiO2

Workflow for the regioselective O-alkylation of 4-hydroxyindole.

Self-Validating Experimental Protocol

Materials Required:

  • 4-Hydroxyindole (1.0 equiv, 10.0 mmol, 1.33 g)

  • Ethyl bromoacetate (1.05 equiv, 10.5 mmol, 1.16 mL)

  • Potassium carbonate, anhydrous (1.2 equiv, 12.0 mmol, 1.66 g)

  • Anhydrous DMF (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 4-hydroxyindole (1.33 g) and dissolve in anhydrous DMF (50 mL) to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add finely powdered, anhydrous

    
     (1.66 g) in one portion. Stir the suspension at 0 °C for 15 minutes. Causality Check: The solution may slightly darken as the phenoxide anion forms.
    
  • Alkylation: Using a syringe, add ethyl bromoacetate (1.16 mL) dropwise over 5 minutes. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation): Stir for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Starting Material: 4-hydroxyindole appears as a polar, streaking spot (

      
      ) due to strong hydrogen bonding.
      
    • Product: The O-alkylated product lacks the H-bond donor and will elute as a distinct, non-polar spot (

      
      ).
      
  • Aqueous Workup: Once TLC indicates complete consumption of the starting material, quench the reaction by pouring it into 100 mL of saturated aqueous

    
    .
    
    • Causality Check:

      
       is chosen over 
      
      
      
      or
      
      
      to buffer the solution near neutral pH, preventing the base-catalyzed saponification (hydrolysis) of the newly formed ethyl ester[2].
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers extensively with distilled water (
    
    
    
    mL) to remove residual DMF, followed by a final wash with brine (50 mL).
  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
    
  • Purification: Purify via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes) to afford ethyl 2-(1H-indol-4-yloxy)acetate as an off-white solid/oil.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized product, verify the following NMR signatures:

  • Loss of Phenolic Proton: The broad singlet corresponding to the 4-OH proton (

    
     ppm in DMSO-
    
    
    
    ) must be completely absent.
  • Retention of Indole NH: A broad singlet at

    
     ppm (1H) confirms that N-alkylation did not occur.
    
  • Aliphatic Signatures: The successful addition of the acetate group is confirmed by a sharp singlet at

    
     ppm (2H, 
    
    
    
    ), a quartet at
    
    
    ppm (2H, ester
    
    
    ), and a triplet at
    
    
    ppm (3H, ester
    
    
    ).

References

  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Substituted tricyclics useful in sPLA2 induced diseases - Patent 0950661.
  • The Organic Chemistry of Drug Synthesis, Volume 3. The Swiss Bay.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC (nih.gov).

Sources

Application Note: Scalable Synthesis of Ethyl 2-(1H-indol-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, robust protocol for the synthesis of ethyl 2-(1H-indol-4-yloxy)acetate , a critical pharmacophore in the development of beta-blockers (e.g., Pindolol), phospholipase A2 inhibitors, and antiviral agents.

While direct alkylation of 4-hydroxyindole is chemically straightforward, the industrial bottleneck lies in the high cost and limited availability of the 4-hydroxyindole precursor. This guide provides a complete Process Flow starting from the commoditized 1,5,6,7-tetrahydro-4H-indol-4-one , bridging the gap between bench-scale synthesis and kilogram-scale production.

Key Process Features:

  • Regioselectivity: >98% O-alkylation selectivity over N-alkylation using thermodynamic control.

  • Cost Efficiency: Utilizes a dehydrogenative aromatization route to bypass expensive starting materials.

  • Purification: Chromatography-free downstream processing (DSP) relying solely on crystallization.

Retrosynthetic Strategy & Critical Process Parameters (CPPs)

The synthesis is divided into two operational units:

  • Precursor Synthesis: Aromatization of 4-oxo-4,5,6,7-tetrahydroindole to 4-hydroxyindole.

  • Selective Alkylation: Williamson ether synthesis targeting the C4-hydroxyl group while preserving the indole N-H.

Reaction Scheme

Figure 1: Two-stage synthetic route designed for scalability and cost-control.

Detailed Experimental Protocols

Protocol A: Preparation of 4-Hydroxyindole (Scalable Route)

Rationale: Commercial 4-hydroxyindole is often prohibitively expensive ($500+/10g). This protocol synthesizes it from the affordable tetrahydroindol-4-one via Cu(II)-mediated oxidative aromatization.

Reagents:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.2 equiv)
    
  • Lithium Bromide (LiBr) (1.0 equiv) - Enhances solubility and reaction rate.

  • Calcium Carbonate (

    
    ) (1.5 equiv) - Acid scavenger.
    
  • Solvent: Acetonitrile (ACN) / Water (9:1 v/v).

Procedure:

  • Charging: To a jacketed reactor, charge 1,5,6,7-tetrahydro-4H-indol-4-one (100 g, 0.74 mol),

    
     (363 g, 1.63 mol), LiBr (64 g, 0.74 mol), and 
    
    
    
    (111 g, 1.11 mol) into ACN/Water (1.5 L).
  • Reaction: Heat the suspension to reflux (approx. 80°C) for 4–6 hours.

    • IPC (HPLC): Monitor for disappearance of starting material (<0.5%).

  • Quench: Cool to 20°C. Filter the solids (copper salts) through a Celite pad. Wash the cake with Ethyl Acetate (EtOAc, 500 mL).

  • Extraction: Concentrate the filtrate to remove ACN. Dilute the aqueous residue with EtOAc (1 L) and wash with 5% sodium thiosulfate (to remove residual bromine species) followed by brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize the crude solid from Toluene/Heptane (1:2).

    • Yield: ~82–85% (off-white solid).

    • Melting Point: 97–99°C.

Protocol B: Selective O-Alkylation to Ethyl 2-(1H-indol-4-yloxy)acetate

Rationale: The pKa of the indole N-H is ~16, while the 4-OH is ~10 (phenolic). Using a weak base like Potassium Carbonate (


) in an aprotic solvent ensures deprotonation of the hydroxyl group without affecting the nitrogen, preventing N-alkylation byproducts.

Reagents:

  • 4-Hydroxyindole (from Protocol A) (50 g, 375 mmol)

  • Ethyl Bromoacetate (68.9 g, 412 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (77.8 g, 563 mmol, 1.5 equiv)
    
  • Solvent: Acetone (500 mL, 10 vol) or Acetonitrile (for higher boiling point if kinetics are slow).

Step-by-Step Methodology:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Base Activation: Charge Acetone and 4-Hydroxyindole. Start stirring. Add

    
     in a single portion. Stir at 25°C for 30 minutes.
    
    • Note: This pre-stirring ensures partial deprotonation of the phenol and surface activation of the carbonate.

  • Addition: Add Ethyl Bromoacetate dropwise via an addition funnel over 30 minutes.

    • Safety: Ethyl bromoacetate is a lachrymator. Perform in a fume hood.

  • Reaction: Heat the mixture to gentle reflux (56°C) for 6–8 hours.

    • IPC (HPLC): Target >98% conversion. N-alkylated impurity should be <1%.

  • Workup (Filtration): Cool reaction to 20°C. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with acetone (100 mL).
  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain a viscous oil or semi-solid.

  • Crystallization (Critical for Scale):

    • Dissolve the crude residue in minimal hot Ethanol (approx. 150 mL, 60°C).

    • Slowly add Water (approx. 150 mL) until turbidity persists.

    • Allow to cool slowly to room temperature, then chill to 0–5°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1). Dry in a vacuum oven at 40°C.

Data Summary:

ParameterSpecification
Yield 90–94%
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0%
Melting Point 68–70°C (Lit. range for similar esters)
1H NMR (DMSO-d6)

11.1 (s, 1H, NH), 7.1-6.5 (m, Indole-H), 4.75 (s, 2H, O-CH2), 4.15 (q, 2H, Et), 1.20 (t, 3H, Et)

Analytical Controls & Troubleshooting

In-Process Control (IPC) Logic

To ensure batch success, specific "Stop/Go" criteria must be met.

Figure 2: Decision tree for reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (>10% SM)

particle size too large (low surface area).
Use milled/powdered

. Add catalytic KI (5 mol%).
High N-Alkylation Temperature too high or solvent too polar (e.g., DMF used).Switch to Acetone. Ensure temperature does not exceed 60°C.
Product Oiling Out Cooling too fast during crystallization.Re-heat to dissolution.[1] Add seed crystals at 40°C. Cool at 5°C/hour.
Dark Coloration Oxidation of indole ring.Perform reaction under Nitrogen atmosphere. Add antioxidant (ascorbic acid) during workup.

References

  • Preparation of 4-Hydroxyindole from Tetrahydroindole

    • Liu, Z., et al. (1988).[2] A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. 2

    • Note: Confirms the aromatization pathway using copper salts as a viable industrial route.
  • Selective O-Alkylation Methodology

    • Groszek, G., et al. (2009).[3] Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol. European Journal of Medicinal Chemistry. 4[5]

    • Note: Establishes the use of carbonate bases for selective alkyl
  • General Indole Alkylation Protocols

    • Schlitzer, M. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole. Acta Scientific. 6[5][7]

    • Note: Provides comparative data on dehydrohalogenation and altern
  • Regioselective Alkylation of Phenolic Systems

    • RSC Advances. (2015). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes. 8

    • Note: Supports the mechanism of using weak bases (Cesium/Potassium Carbon

Sources

Application Note: Base Selection for Chemoselective O-Alkylation of Hydroxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of hydroxyindoles presents a classic chemoselectivity challenge in medicinal chemistry. The indole scaffold contains two nucleophilic sites: the indole nitrogen (


) and the phenolic oxygen (typically at 

or

). While the indole nitrogen is a soft nucleophile, the phenolic oxygen is a hard nucleophile.

This guide provides a validated framework for achieving exclusive O-alkylation . The strategy relies on exploiting the significant


 between the phenolic hydroxyl and the indole amine (~6–7 log units in DMSO) using weak, "hard" bases (Alkali Carbonates) to kinetically and thermodynamically favor ether formation over N-alkylation.

Part 1: Mechanistic Grounding & Causality

The Acidity Differential

The primary driver for chemoselectivity is the acidity difference between the two protons.

  • Phenolic O-H:

    
     (in DMSO) / 
    
    
    
    (in MeCN).
  • Indole N-H:

    
     (in DMSO) / 
    
    
    
    (in MeCN).

Key Insight: By selecting a base with a conjugate acid


 between 10 and 16 (e.g., Carbonate, Bicarbonate), we can quantitatively deprotonate the phenol to the phenoxide anion while leaving the indole N-H largely protonated and non-nucleophilic.
The "Cesium Effect"

Cesium carbonate (


) is the superior reagent for this transformation.[1] The large ionic radius of the Cesium cation (

) forms a "loose" ion pair with the phenoxide. Unlike tighter ion pairs formed with Sodium (

) or Potassium (

), the "naked" phenoxide anion generated by Cesium is more nucleophilic and less aggregated, significantly increasing reaction rates in polar aprotic solvents like DMF.
Mechanistic Pathway Visualization

IndoleAlkylation Start Hydroxyindole (Substrate) Base Base Selection Start->Base Path_O Path A: Weak Base (K2CO3/Cs2CO3) Base->Path_O pKa < 16 Path_N Path B: Strong Base (NaH/KOH) Base->Path_N pKa > 17 Inter_O Phenoxide Anion (Indole NH Intact) Path_O->Inter_O Selective O-Deprotonation Inter_N Indolide/Dianion (N-Deprotonated) Path_N->Inter_N Non-selective Deprotonation Prod_O O-Alkyl Indole (Target) Inter_O->Prod_O R-X Attack Prod_N N-Alkyl / Bis-Alkyl (Impurity) Inter_N->Prod_N R-X Attack

Figure 1: Mechanistic divergence based on base strength. Weak bases isolate the phenoxide pathway.

Part 2: Base Selection Matrix

The following table summarizes the operational window for base selection.

Base ClassRepresentative ReagentspKa (Conj.[2][3] Acid)Selectivity (O:N)Recommendation
Alkali Carbonates

,

~10.3High (>95:5) Primary Choice.

is preferred for difficult/hindered substrates.
Hydrides

,

~35Low (Mixture)Avoid. Causes N-deprotonation and polymerization.
Tertiary Amines

, DIPEA
~10.7ModerateSecondary Choice. Often too weak for rapid reaction; requires high temp which risks degradation.
Amidine Bases DBU, TBD~12-13HighAlternative. Good for soluble protocols, but expensive and hard to remove.
Hydroxides

,

~15.7Low/ModerateRisky. Water generation can hydrolyze sensitive electrophiles.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate in DMF)

Best for: Primary and secondary alkyl halides, sterically hindered phenols.

Reagents:

  • Substrate: 5-Hydroxyindole (1.0 equiv)

  • Base:

    
     (1.2 – 1.5 equiv)
    
  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 5-Hydroxyindole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.2 equiv) in a single portion. The suspension may turn slightly yellow/brown (phenoxide formation).
    
  • Activation: Stir at Room Temperature (25 °C) for 30 minutes. Note: This "aging" period ensures complete formation of the phenoxide before the electrophile is introduced.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Typical time: 2–4 hours for primary halides; 12–16 hours for secondary.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. Do not exceed 80 °C to prevent N-alkylation.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .
    
Protocol B: Mitsunobu Etherification

Best for: Alkylation using Alcohols (instead of halides) or when stereoinversion is required.

Reagents:

  • Substrate: Hydroxyindole (1.0 equiv)

  • Alcohol (R-OH): (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)[4]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[4]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Setup: Charge flask with Hydroxyindole, Alcohol, and

    
     in THF (0.1 M). Cool to 0 °C .[2][4][5]
    
  • Addition: Add DIAD dropwise over 15 minutes. Crucial: Exothermic reaction. Maintain temp < 5 °C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the supernatant.

Part 4: Decision Framework & Troubleshooting

Use the following logic flow to determine the optimal route for your specific substrate.

DecisionTree Start Select Alkylation Strategy Q1 Is the Alkyl Source an Alcohol or Halide? Start->Q1 Branch_Alc Alcohol Q1->Branch_Alc Branch_Hal Halide (Cl, Br, I) Q1->Branch_Hal Mitsunobu Protocol B: Mitsunobu (PPh3/DIAD) Branch_Alc->Mitsunobu Q2 Is the Phenol Sterically Hindered? Branch_Hal->Q2 Branch_Yes Yes (e.g., 4-OH) Q2->Branch_Yes Branch_No No (e.g., 5-OH, 6-OH) Q2->Branch_No Cs_DMF Protocol A: Cs2CO3 in DMF (Cesium Effect) Branch_Yes->Cs_DMF K_Acetone Alternative: K2CO3 in Acetone (Easier Workup) Branch_No->K_Acetone

Figure 2: Decision tree for selecting the optimal alkylation protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
N-Alkylation Observed Base too strong or Temp too high.Switch from

to

(allows lower temp). Ensure temp < 60 °C.
No Reaction Poor nucleophilicity or insolubility.Switch solvent to DMF. Add catalytic

(Finkelstein condition) if using Alkyl Chlorides.
Bis-alkylation (N,O) Excess base/electrophile.Strictly control stoichiometry (1.1 equiv electrophile).

References

  • Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[6] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][6][7] Synthetic Communications.

  • pKa Values in DMSO: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Mitsunobu Reaction on Indoles: But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal.

  • Chemoselectivity Reviews: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text on Indole reactivity profiles).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing C-Alkylation During 4-Hydroxyindole O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the regioselectivity of 4-hydroxyindole functionalization. 4-Hydroxyindole is a highly reactive ambident nucleophile. Without precise control over the reaction microenvironment, your electrophile will indiscriminately attack the oxygen (O-alkylation), the carbon ring (C-alkylation at C-3, C-5, or C-7), or the indolic nitrogen (N-alkylation).

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve >90% O-alkylation selectivity.

Part 1: Mechanistic Insights & Pathway Divergence

To control the reaction, you must first understand the thermodynamic and kinetic pathways competing in your flask.

AlkylationPathways A 4-Hydroxyindole (Ambident Nucleophile) B O-Alkylation (Desired Target) A->B Polar Aprotic Solvent (DMF) Mild Base (K2CO3/Cs2CO3) Hard Electrophile C C-Alkylation (C-3 / C-5 / C-7) A->C Protic Solvent (H2O/EtOH) Strong Base (NaOH) Soft Electrophile D N-Alkylation (N-1 Side Reaction) A->D Strong Base (NaH) Excess Alkylating Agent

Fig 1. Mechanistic divergence of 4-hydroxyindole alkylation based on reaction conditions.

FAQ 1: Why does my reaction yield C-alkylated byproducts instead of the desired ether?

C-alkylation is typically induced by improper solvent selection. In polar protic solvents (like water or ethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This solvation passivates the oxygen, drastically reducing its nucleophilicity and forcing the electrophile to attack the softer, unhindered carbon centers (typically C-3 or C-5)[1].

FAQ 2: Which base and solvent combination provides the highest O-alkylation selectivity?

You must use a mild base (such as


 or 

) suspended in a polar aprotic solvent (like anhydrous DMF, Acetone, or Acetonitrile)[2]. Causality: Polar aprotic solvents do not hydrogen-bond to the oxygen, leaving the phenoxide "naked" and highly reactive.

is particularly effective due to the "cesium effect"—the large, highly polarizable cesium cation weakly coordinates with the phenoxide, maximizing the oxygen's nucleophilicity compared to tighter sodium or lithium ion pairs.
FAQ 3: How does the choice of electrophile dictate the reaction site?

This is governed by the Hard-Soft Acid-Base (HSAB) theory. The phenoxide oxygen is a "hard" nucleophile, while the indole carbon ring is "soft." Therefore, hard electrophiles (e.g., alkyl tosylates, mesylates, or primary alkyl chlorides/bromides) strongly favor attacking the hard oxygen center (O-alkylation). Conversely, soft electrophiles (e.g., alkyl iodides or allylic halides) have a higher propensity to attack the softer carbon centers, leading to C-alkylation[3].

FAQ 4: I am seeing N-alkylation as a major impurity. How do I stop this?

Using overly strong bases like Sodium Hydride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) will deprotonate the indolic nitrogen (

) alongside the hydroxyl group (

), creating a highly reactive dianion that readily undergoes N-alkylation[4]. If you must use strong bases or highly reactive electrophiles, you must employ an N-protection strategy (e.g., Boc or Tosyl protection) prior to O-alkylation.
Part 2: Data Presentation & Condition Optimization

The following table synthesizes the quantitative impact of various reaction environments on the regioselectivity of 4-hydroxyindole alkylation. Use this as a quick-reference guide when optimizing your synthetic route.

Solvent SystemBase ChoiceElectrophile TypeDominant PathwayTypical Yield (%)Mechanistic Rationale
DMF / Acetone

/

Alkyl Tosylate / BromideO-Alkylation 85 - 95%Naked phenoxide oxygen; hard-hard interaction[2][3].
Water / EtOH

/

Alkyl IodideC-Alkylation 60 - 80%Oxygen passivated by H-bonding; soft-soft interaction[1].
THF / DMF

Alkyl Halide (Excess)N-Alkylation 50 - 75%Deprotonation of indole N-H; highly reactive dianion[4].
Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints and purification tricks are included to guarantee high-fidelity results.

Protocol A: Direct Selective O-Alkylation (Kinetic Control)

Use this protocol for standard primary alkyl bromides or tosylates where N-protection is not strictly required.

  • Preparation : Charge a flame-dried, argon-purged round-bottom flask with 4-hydroxyindole (1.0 equiv) and anhydrous DMF to achieve a 0.1 M concentration.

  • Phenoxide Generation : Add anhydrous

    
     (2.0 equiv). Critical Step:  Stir the suspension at room temperature for 30–45 minutes before adding the electrophile. This ensures complete, thermodynamic formation of the phenoxide anion.
    
  • Electrophile Addition : Dropwise add the alkylating agent (1.1 equiv). Do not use a large excess, as this promotes secondary N-alkylation.

  • Thermal Control : Heat the reaction to 40–50 °C and monitor via TLC. Do not exceed 60 °C . Elevated temperatures provide the activation energy required for thermodynamic C-alkylation or Claisen-type rearrangements of the resulting ether.

  • Workup & DMF Removal : Quench the reaction with ice water. Extract with Ethyl Acetate (EtOAc). To completely remove residual DMF (which causes streaking on columns), wash the combined organic layers with a 5% aqueous

    
     solution or brine at least five times. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: N-Protection Mediated O-Alkylation (Absolute Selectivity)

Use this protocol when dealing with highly reactive electrophiles or when absolute 100% O-selectivity is required for late-stage drug intermediates.

  • N-Protection : Dissolve 4-hydroxyindole in Acetonitrile (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ). Add Di-tert-butyl dicarbonate (
    
    
    
    , 1.2 equiv) and a catalytic amount of 4-DMAP (0.1 equiv). Stir at room temperature for 1 hour. The bulky Boc group completely shields the nitrogen and sterically hinders the adjacent C-3 position.
  • Selective O-Alkylation : Isolate the N-Boc-4-hydroxyindole. Dissolve it in anhydrous DMF. Add

    
     (2.0 equiv) and your alkyl halide (1.2 equiv). Stir at 50 °C for 12 hours[2].
    
  • Deprotection : Following isolation of the O-alkylated intermediate, remove the Boc group by stirring the compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature for 2 hours. Neutralize with saturated

    
     and extract with EtOAc.
    
References
  • [1] Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at:[Link]

  • [3] Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis. ResearchGate. Available at:[Link]

  • [2] Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. PMC (PubMed Central). Available at:[Link]

  • [4] US6265591B1 - Process for preparing 4-substituted-1H-indole-3-glyoxamides. Google Patents. Available at:

  • [5] Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production. PMC (PubMed Central). Available at:[Link]

Sources

Minimizing N-alkylation side products in indole ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing N-Alkylation Side Products

Ticket ID: IND-EST-004 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Define Your Problem

In the synthesis of indole esters (specifically the esterification of indole-carboxylic acids), the indole ring presents a classic ambident nucleophile challenge. You are likely attempting to react an Indole-Carboxylic Acid with an Alkyl Halide to form an ester, but you are observing significant N-alkylation (formation of N-alkyl-indole esters).

The Core Conflict:

  • Desired Reaction (O-Alkylation): Nucleophilic attack by the carboxylate oxygen (

    
    ).
    
  • Side Reaction (N-Alkylation): Nucleophilic attack by the indole nitrogen (

    
    ).
    

While the pKa difference between the carboxylic acid (~4.[1][2]2) and the indole N-H (~16.7 in DMSO) suggests easy differentiation, the use of strong bases, polar aprotic solvents, or excess electrophiles often erodes this selectivity, leading to N-alkylated impurities that are difficult to separate.

Root Cause Analysis & Troubleshooting
Module A: The "Base Strength" Trap

Issue: Using a base that is too strong (e.g., NaH, KOtBu) or using large excesses of base. Mechanism: Strong bases fully deprotonate the indole N-H (forming the Indolyl anion), which is a potent soft nucleophile. In polar aprotic solvents (DMF, DMSO), this naked nitrogen anion competes aggressively with the carboxylate oxygen.

  • Corrective Action:

    • Switch to Carbonates: Use Cesium Carbonate (

      
      )  or Potassium Bicarbonate (
      
      
      
      )
      . These bases are strong enough to deprotonate the carboxylic acid (pKa ~4) but kinetically slow or thermodynamically insufficient to fully deprotonate the indole nitrogen (pKa ~17) under mild conditions.
    • Stoichiometry: Limit base to 1.0–1.1 equivalents relative to the carboxylic acid.

Module B: The "Cesium Effect" (Chemodivergence)

Issue: Poor selectivity in standard solvents like DMF with Sodium/Potassium salts. Insight: The large ionic radius of Cesium (


) creates a "loose" ion pair with the carboxylate, enhancing the nucleophilicity of the Oxygen  atom (the harder nucleophile) while less effectively stabilizing the soft N-anion transition state compared to smaller cations like 

or

.
  • Protocol: Use

    
     in Acetonitrile (
    
    
    
    ) or DMF. This is the "Gold Standard" for differentiating O- vs N-alkylation.
Module C: The Silver Bullet (Hard/Soft Acid-Base Control)

Issue: Persistent N-alkylation despite base optimization (often seen with highly reactive electrophiles like Methyl Iodide). Mechanism: According to HSAB theory, the Indole Nitrogen is a "Soft" nucleophile, while the Carboxylate Oxygen is "Hard." Solution: Silver(I) Oxide (


)  or Silver Carbonate (

)
.
  • Why it works: Silver (

    
    ) is a soft Lewis acid. It has a high affinity for the soft Indole Nitrogen (acting as a temporary protecting group/shield) and the Halide leaving group. This directs the alkylation almost exclusively to the Hard Oxygen.
    
Experimental Protocols
Protocol A: The Cesium Carbonate Method (Standard)

Best for: General synthesis of indole-3-carboxylates.

  • Dissolution: Dissolve Indole-carboxylic acid (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Note: DMF can be used for solubility, but MeCN often gives better O/N ratios.

  • Base Addition: Add

    
     (1.1 equiv) . Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

    • Critical: Do NOT dump the electrophile in all at once if it is highly reactive (e.g., MeI, BnBr).

  • Reaction: Stir at RT. Monitor by TLC.[3]

    • Checkpoint: If reaction is sluggish, heat to 50°C. Avoid reflux if possible to suppress N-attack.

  • Workup: Filter off inorganic solids. Evaporate solvent.[4]

Protocol B: The Silver Salt Method (High Selectivity)

Best for: Substrates prone to N-alkylation or when using "soft" electrophiles.

  • Setup: Wrap flask in foil (light sensitive).

  • Mix: Combine Indole-carboxylic acid (1.0 equiv) and

    
     (1.1 equiv)  in Toluene or Benzene (non-polar solvents suppress charge separation, further disfavoring N-attack).
    
  • Add Electrophile: Add Alkyl Halide (1.2 equiv).

  • Heat: Reflux gently.

  • Mechanism Check: The precipitation of Silver Halide (AgX) drives the reaction.

  • Workup: Filter through a Celite pad to remove silver salts.

Visualizing the Mechanism

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

IndoleSelectivity Start Indole-Carboxylic Acid (Substrate) Base Deprotonation Step Start->Base PathA Strong Base (NaH) + Polar Aprotic (DMF) Base->PathA pKa > 20 PathB Mild Base (Cs2CO3) + Acetonitrile Base->PathB pKa ~ 10 (Carbonate) PathC Silver Salts (Ag2CO3) + Non-Polar Solvent Base->PathC Soft Lewis Acid InterA Dianion Formed (N- and COO-) PathA->InterA Full Deprotonation InterB Mono-anion (COO-) (N-H intact) PathB->InterB Selective COO- InterC Ag-Complex (N-shielded) PathC->InterC Coordination ProdN N-Alkylation (Side Product) + O-Alkylation (Mixture) InterA->ProdN Fast N-attack (Kinetic) ProdO Selective O-Alkylation (Indole Ester) InterB->ProdO Controlled InterC->ProdO HSAB Control

Caption: Mechanistic pathway showing how base strength and cation selection dictate the regioselectivity between N-alkylation and O-alkylation (Esterification).

Data Summary: Base & Solvent Effects

The following table summarizes the expected regioselectivity ratios (O:N) based on standard laboratory conditions for Indole-3-carboxylic acid alkylation with Methyl Iodide.

BaseSolventMechanism DominanceEst.[5][6] O:N RatioRecommendation
NaH DMFNaked Anion (N-attack favored)40:60AVOID
K₂CO₃ AcetoneLattice Energy / Solubility limit85:15GOOD
Cs₂CO₃ MeCN"Cesium Effect" (O-philic)95:5EXCELLENT
Ag₂CO₃ TolueneHSAB / Ag-Coordination>99:1BEST (High Cost)
DIPEA DCMWeak Base / H-Bonding90:10GOOD (Slow)
Frequently Asked Questions (FAQs)

Q1: I am using the Mitsunobu reaction (Indole-COOH + Alcohol + DEAD + PPh3) but getting low yields. Is N-alkylation the culprit?

  • Answer: Unlikely. In the Mitsunobu reaction, the alcohol is activated, and the carboxylate attacks it.[7] The Indole N-H (pKa ~17) is generally not acidic enough to be deprotonated by the betaine intermediate efficiently compared to the Carboxylic Acid (pKa ~4). If yields are low, check for N-acylurea formation (if using DCC/EDC) or steric hindrance in the alcohol. If you do see N-alkylation, your indole likely has strong Electron Withdrawing Groups (EWGs) lowering the NH pKa.

Q2: Can I use protecting groups to prevent N-alkylation?

  • Answer: Yes, this is the most robust method but adds two synthetic steps.

    • Boc-protection: React Indole with

      
       first. The N-Boc group is electron-withdrawing and bulky, completely shutting down N-alkylation.
      
    • Protocol: Indole-COOH

      
       N-Boc-Indole-COOH 
      
      
      
      Esterification
      
      
      Deprotection (TFA).

Q3: Why does Methyl Iodide give more N-alkylation than Methyl Tosylate?

  • Answer: This is HSAB theory in action. Iodide is a "soft" leaving group, and the transition state is better stabilized by the "soft" Nitrogen nucleophile. Tosylate is a "harder" leaving group (oxygen-based), which matches better with the "hard" Carboxylate oxygen attack. Switching to Alkyl Tosylates or Triflates can improve O-selectivity.

References
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Mechanisms of ambident nucleophiles).
  • Dijkink, J., & Cintrat, J. C. (2002). "Chemo- and Regioselective Alkylation of Indole Derivatives." Tetrahedron Letters, 43(19), 3417-3419. Link (Demonstrates the Cesium Carbonate effect).

  • Kikugawa, Y. (1981). "Synthesis of N-Alkylated Indoles." Synthesis, 1981(06), 460-461.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

Validation & Comparative

Distinguishing O-alkylated vs C-alkylated Indole Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

In drug discovery, the indole scaffold is ubiquitous, yet its functionalization presents a classic regioselectivity challenge. When alkylating oxindoles (indolin-2-ones) or hydroxyindoles , the intermediate enolate is an ambident nucleophile. It can react at the carbon (C-alkylation) or the oxygen (O-alkylation), generating distinct constitutional isomers with vastly different pharmacological profiles.

  • C-Alkylation (Kinetic/Thermodynamic): Retains the lactam/amide core, yielding 3-substituted oxindoles .

  • O-Alkylation (Hard/Soft Mismatch): Disrupts the amide to form an imidate (lactim ether), yielding 2-alkoxyindoles .

Distinguishing these isomers is critical because they possess different aromaticities, hydrogen-bond donor/acceptor capabilities, and metabolic stabilities. This guide provides a definitive NMR-based workflow to differentiate these isomers, moving beyond simple observation to structural proof.

Mechanistic Basis of Isomer Formation

The regiochemical outcome is dictated by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.

  • C-Alkylation (Soft-Soft): The C-3 position is the "softer" nucleophilic site. Reaction with soft electrophiles (e.g., alkyl iodides) in protic or non-polar solvents favors C-alkylation, preserving the strong

    
     bond (Bond Energy ~179 kcal/mol).
    
  • O-Alkylation (Hard-Hard): The oxygen atom is the "hard" site with high charge density. Reaction with hard electrophiles (e.g., alkyl sulfonates, silyl chlorides) or the use of highly polar aprotic solvents (HMPA, DMSO) that solvate the cation can expose the oxygen anion, favoring O-alkylation.

Visualization: Ambident Enolate Pathways

AlkylationPathways Oxindole Oxindole (Indolin-2-one) Base Base Deprotonation (NaH, LiHMDS) Oxindole->Base Enolate Ambident Enolate (Resonance Hybrid) Base->Enolate C_Attack Path A: C-Attack (Soft Electrophile) Enolate->C_Attack C3 Nucleophilicity O_Attack Path B: O-Attack (Hard Electrophile) Enolate->O_Attack O- Nucleophilicity Prod_C C-Alkylated Product (3-Alkyloxindole) Amide Intact C_Attack->Prod_C Prod_O O-Alkylated Product (2-Alkoxyindole) Imidate Formed O_Attack->Prod_O

Figure 1: Divergent alkylation pathways of the oxindole enolate. C-alkylation retains the non-aromatic lactam ring, while O-alkylation aromatizes the heterocyclic ring to a true indole system.

NMR Diagnostic Guide

The structural transition from oxindole to alkoxyindole involves a fundamental change in hybridization at C3 and the electronic environment of C2 .

The "Golden Rules" of Chemical Shift

The following table summarizes the diagnostic signals for a generic alkylation with a methyl group (


).
FeatureC-Alkylated (3-Methyloxindole) O-Alkylated (2-Methoxyindole) Mechanistic Reason
Alkyl

H Shift

1.40 – 1.60 ppm
(Doublet/Singlet)

3.90 – 4.10 ppm
(Singlet)
O-Me is deshielded by electronegative Oxygen; C-Me is shielded.
C3

C Shift

40 – 55 ppm
(

Hybridized)

85 – 105 ppm
(

Aromatic)
C-alkylation creates an aliphatic center; O-alkylation creates an electron-rich aromatic C3.
C2

C Shift

175 – 180 ppm
(Amide

)

155 – 165 ppm
(Imidate

)
Carbonyl carbons are more deshielded than imidate carbons.
Ring Aromatization Partial (Benzene ring only)Full (10

Indole system)
2-Alkoxyindoles show typical indole aromatic coupling patterns; Oxindoles do not.
Detailed Analysis

C NMR: The Definitive Proof

The most robust differentiator is the C3 carbon resonance .

  • In C-alkylated isomers , C3 is an

    
     hybridized aliphatic carbon (unless alkylidene). It appears in the aliphatic region (40–55 ppm ).
    
  • In O-alkylated isomers , the heterocyclic ring becomes fully aromatic. C3 becomes an

    
     hybridized aromatic carbon. Furthermore, it is ortho to an electron-donating alkoxy group, which shields it significantly, pushing it to 85–105 ppm  (distinct from typical benzene CH at 120+ ppm).
    

H NMR: Quick Assessment
  • Alkyl Group: Look at the chemical shift of the protons on the new alkyl group.

    • Attached to Oxygen (

      
      ): 3.8 – 4.5 ppm .
      
    • Attached to Carbon (

      
      ): 1.5 – 2.5 ppm .
      
  • NH Proton:

    • C-alkylated: The amide NH is typically visible around 8.0 – 10.5 ppm (broad singlet, solvent dependent).

    • O-alkylated: There is NO NH proton in 2-alkoxyindoles (unless the starting material was N-unsubstituted and tautomerization is prevented, but typically O-alkylation replaces the NH or fixes the imidate form). Note: If N-alkylation competes, the N-Me signal appears ~3.2 ppm.

2D NMR (HMBC): Establishing Connectivity

When shifts are ambiguous (e.g., with electron-withdrawing alkyl groups), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

  • C-Alkylation: The alkyl protons will show a strong 2-bond correlation (

    
    ) to the C3  carbon (~45 ppm) and a 3-bond correlation (
    
    
    
    ) to the C2 Carbonyl (~178 ppm).
  • O-Alkylation: The alkyl protons will show a strong 3-bond correlation (

    
    ) to the C2 Imidate  carbon (~160 ppm) but NO  correlation to the C3 carbon.
    

Experimental Protocol

Workflow: Structural Determination

This protocol assumes the isolation of a pure isomer or a mixture from a standard alkylation reaction (e.g., Oxindole + Alkyl Halide +


 in DMF).

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of the product in DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for oxindoles to clearly visualize the NH proton and prevent aggregation effects.

Step 2: 1D Acquisition

  • Acquire a standard

    
    H NMR  (16 scans).
    
  • Acquire a

    
    C{
    
    
    
    H} NMR
    (512-1024 scans). Crucial for observing the quaternary C2 signal.

Step 3: Diagnostic Checks (The Decision Tree)

NMR_Decision_Tree Start Analyze 1H NMR (Alkyl Region) CheckH Shift of Alkyl Protons? Start->CheckH Upfield 1.5 - 2.5 ppm (Shielded) CheckH->Upfield High Field Downfield 3.8 - 4.5 ppm (Deshielded) CheckH->Downfield Low Field CheckC3 Analyze 13C NMR (C3 Resonance) Upfield->CheckC3 Downfield->CheckC3 AliphaticC3 40 - 55 ppm (sp3 Aliphatic) CheckC3->AliphaticC3 AromaticC3 85 - 105 ppm (sp2 Aromatic) CheckC3->AromaticC3 ConclusionC CONCLUSION: C-Alkylated (3-Alkyloxindole) AliphaticC3->ConclusionC ConclusionO CONCLUSION: O-Alkylated (2-Alkoxyindole) AromaticC3->ConclusionO

Figure 2: NMR Decision Tree for assigning regiochemistry in oxindole alkylation.

Case Study: Methylation of Indolin-2-one

Comparing the spectral data of 3-methyloxindole (C-isomer) and 2-methoxyindole (O-isomer).

NucleusSignal Assignment3-Methyloxindole (C-Isomer) 2-Methoxyindole (O-Isomer)

(ppm)

H

Group
1.45 ppm (d,

Hz)
3.95 ppm (s)~2.5

H
C3-H 3.42 ppm (q,

Hz)
6.10 ppm (s, Aromatic H)~2.7

C

Carbon
15.4 ppm 55.8 ppm ~40

C
C3 (Ring) 46.2 ppm 95.5 ppm ~49

C
C2 (Core) 179.1 ppm (

)
162.3 ppm (

)
~17

Data approximated from literature values for standard oxindole derivatives in


. [1, 2]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Max Planck Society. URL:[Link] (Provides analogous data on N vs O alkylation regioselectivity in nitrogen heterocycles).

  • Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles. Source: PubMed (Chem Pharm Bull). URL:[Link] (Detailed synthetic and spectral data for 2-alkoxyindoles vs 3-substituted variants).

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Source: PubMed (Bioorg Med Chem Lett). URL:[Link] (Foundational methodology for using HMBC/ROESY to distinguish heteroatom alkylation isomers).

  • 13C NMR Chemical Shifts - Oregon State University. Source: Oregon State University. URL:[Link] (Reference for general amide vs imidate/ether carbon shifts).

FTIR characteristic peaks for indol-4-yloxy ester carbonyl

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FTIR Characterization of Indol-4-yloxy Ester Carbonyls in Prodrug Development

Introduction

In the development of indole-based pharmaceuticals (such as pindolol derivatives), prodrug strategies frequently employ ester linkages at the 4-position of the indole ring to enhance lipophilicity and membrane permeability. Characterizing the structural integrity of this specific indol-4-yloxy ester is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy serves as the primary analytical tool for confirming the presence of the ester carbonyl (C=O) group.

This guide objectively compares FTIR sampling modalities—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—and provides a mechanistic framework for interpreting the characteristic vibrational frequencies of aryl esters to ensure rigorous analytical validation.

Mechanistic Causality: The Aryl Ester Carbonyl Shift

To accurately identify the indol-4-yloxy ester carbonyl, one must understand the electronic environment dictating its vibrational frequency. In standard aliphatic esters, the carbonyl stretch typically appears between 1735 and 1750 cm⁻¹ (1)[1]. However, an indol-4-yloxy ester is classified as an aryl ester (Ar-O-C(=O)-R).

The oxygen atom bridging the indole ring and the acyl group possesses lone electron pairs. Because the indole ring is a highly conjugated, electron-rich aromatic system, the bridging oxygen's lone pair delocalizes into the aromatic pi-system rather than participating in resonance with the adjacent carbonyl carbon.

Causality: This lack of resonance donation to the carbonyl group restricts the C=O bond from adopting single-bond character. Consequently, the C=O double bond is strengthened, increasing its force constant. This shifts the characteristic FTIR absorption peak to a higher wavenumber, typically observed between 1750 cm⁻¹ and 1770 cm⁻¹ (1)[1]. For instance, analogous phenolic esters demonstrate a distinct C=O stretch at ~1760 cm⁻¹ due to this exact phenomenon (2)[2].

ResonanceLogic Indole Indol-4-yloxy Group (Electron-Rich Aromatic) Oxygen Ester Oxygen Lone Pair Delocalization Indole->Oxygen pulls e⁻ density Carbonyl Carbonyl (C=O) Bond Increased Double-Bond Character Oxygen->Carbonyl reduces resonance with C=O Peak FTIR Shift to Higher Wavenumber (~1760 cm⁻¹) Carbonyl->Peak increases force constant

Mechanistic causality of the ester carbonyl FTIR peak shift in aryl esters.

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

When validating the synthesis of an indol-4-yloxy ester, selecting the appropriate FTIR modality ensures spectral resolution and prevents artifactual peak shifts.

Table 1: Performance Comparison of FTIR Modalities for Aryl Esters

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Minimal (Neat solid/liquid)Labor-intensive (Grinding, pressing)
C=O Peak Resolution Excellent; no moisture interferenceGood; potential broadening from H₂O
Peak Position Accuracy Slight shift (~2-4 cm⁻¹ lower) due to anomalous dispersionTrue to literature values (~1760 cm⁻¹)
Polymorph Sensitivity High (preserves native crystal state)Low (grinding/pressure can alter state)
Throughput High (< 2 minutes per sample)Low (~10 minutes per sample)

Expert Insight: For routine verification of the indol-4-yloxy ester carbonyl, ATR-FTIR is superior because it avoids the hygroscopic nature of KBr. Moisture in KBr pellets can produce a broad O-H stretch (3200–3600 cm⁻¹) that obscures the indole N-H stretch (~3300 cm⁻¹) and can perturb the carbonyl region via hydrogen bonding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Analysis of Indol-4-yloxy Esters
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans) to account for atmospheric CO₂ and water vapor.

    • Validation Check: The background must show a flat baseline in the 1800–1700 cm⁻¹ region.

  • Sample Application: Place 1–2 mg of the neat indol-4-yloxy ester prodrug directly onto the crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Intimate contact is required because the evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in an artificially weak carbonyl signal.

  • Data Acquisition: Scan the sample using the same parameters as the background.

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which otherwise artificially intensifies lower wavenumber peaks relative to the ~1760 cm⁻¹ carbonyl peak.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to eliminate moisture.

  • Milling: Grind 1 mg of the indol-4-yloxy ester with 100 mg of anhydrous KBr in an agate mortar for exactly 2 minutes.

    • Causality: Excessive grinding can induce polymorphic transitions or mechanochemical hydrolysis of the ester.

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 3 minutes to form a transparent pellet.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

  • Validation Check: Assess the baseline at 2000 cm⁻¹. If transmittance is below 80%, the pellet is scattering light (particles too large), and the preparation must be repeated to ensure the carbonyl peak at ~1760 cm⁻¹ is not distorted by the Christiansen effect.

FTIR_Workflow Start Synthesize Indol-4-yloxy Ester Prodrug SamplePrep Sample Preparation Start->SamplePrep ATR ATR-FTIR (Neat Solid/Liquid) SamplePrep->ATR KBr Transmission FTIR (KBr Pellet) SamplePrep->KBr DataAcq Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->DataAcq KBr->DataAcq Analysis Spectral Analysis: Identify ~1760 cm⁻¹ C=O Peak DataAcq->Analysis

FTIR analytical workflow for indol-4-yloxy ester characterization.

Data Interpretation: Key Characteristic Peaks

When analyzing the resulting spectra, the indol-4-yloxy ester will exhibit a highly specific fingerprint.

Table 2: Characteristic FTIR Peaks for Indol-4-yloxy Esters

Functional GroupExpected Wavenumber (cm⁻¹)Peak AppearanceMechanistic Note
Aryl Ester Carbonyl (C=O) 1750–1770 Sharp, IntenseShifted higher due to lack of resonance with the ester oxygen (1)[1].
Ester C-O-C Asymmetric Stretch 1200–1250 Strong, BroadCharacteristic of the Ar-O-C linkage spanning the indole and acyl group (2)[2].
Indole N-H Stretch ~3300–3400 Sharp, MediumMust be distinguished from broad O-H bands caused by moisture ().
Aromatic C=C Stretches 1500–1600 Multiple, SharpRepresents the conjugated indole ring system ().

References

  • How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology - Jurnal UPI URL
  • Infrared Spectroscopy Source: Wake Forest University URL
  • Source: OSTI.GOV (Energy Fuels 2022)

Sources

Technical Guide: Mass Spectrometry Profiling of Ethyl 2-(1H-indol-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1H-indol-4-yloxy)acetate (C₁₂H₁₃NO₃, MW 219.24 Da) is a critical synthetic intermediate, primarily utilized in the manufacturing of beta-blockers such as Pindolol . Its structural integrity is defined by the indole core substituted at the 4-position with an oxy-acetic acid ethyl ester moiety.

This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound. We contrast Electron Ionization (EI) —the industry standard for structural fingerprinting—against Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) , which offers superior sensitivity for trace analysis in biological matrices.

Key Performance Indicators (KPIs):

  • Structural Elucidation: EI provides rich fragmentation (McLafferty rearrangement) for definitive identification.

  • Sensitivity: ESI-CID achieves 10-100x lower Limits of Detection (LOD), essential for pharmacokinetic (PK) studies.

  • Isomer Differentiation: MS/MS fragmentation patterns distinguish the 4-yloxy isomer from the 5-yloxy impurities common in synthesis.

Instrumentation & Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparative profiling.

Protocol A: Electron Ionization (GC-MS)

Target Application: Purity assessment and library matching.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Source: Electron Impact at 70 eV . Source temp: 230°C.

  • Scan Range: m/z 40–300.

Protocol B: ESI-MS/MS (LC-MS)

Target Application: Trace detection and metabolite identification.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final conc: 1 µg/mL.

  • Infusion: Direct infusion at 5 µL/min or LC gradient (C18 column).

  • Ionization: Positive Mode (+ESI). Capillary Voltage: 3.5 kV.

  • Fragmentation: Collision Induced Dissociation (CID) with Argon gas.

  • Collision Energy (CE): Stepped ramp 15–35 eV to capture full product ion spectrum.

Comparative Analysis: Fragmentation Pathways

Electron Ionization (Hard Ionization)

Under 70 eV EI conditions, the molecular ion (


, m/z 219) is observable but undergoes significant fragmentation. The pathway is dominated by the stability of the indole ring and the lability of the ethyl ester group.

Primary Mechanisms:

  • McLafferty Rearrangement: The ethyl ester moiety facilitates a hydrogen transfer from the

    
    -carbon of the ethyl group to the carbonyl oxygen, resulting in the loss of neutral ethylene (28 Da).
    
    • 
       (Carboxylic acid radical cation).
      
  • 
    -Cleavage:  Cleavage adjacent to the carbonyl group.[1]
    
    • Loss of ethoxy radical (

      
      , 45 Da) 
      
      
      
      Acylium ion (
      
      
      ).
  • Indole Core Stability: Further fragmentation leads to the stable indole cation (

    
    ) or the hydroxy-indole species (
    
    
    
    ).
ESI-CID (Soft Ionization)

In ESI, the protonated molecule (


, m/z 220) is the base peak. Fragmentation requires collision energy.
  • Low CE (10-20 eV): Dominant loss of the ethyl group or water.

  • High CE (>30 eV): Cleavage of the ether linkage (

    
     bond rupture) becomes prominent, yielding the characteristic indole fragment (
    
    
    
    , protonated hydroxyindole).
Data Comparison Table
FeatureEI-MS (70 eV)ESI-CID (Positive Mode)
Molecular Ion

(m/z 219) - Moderate Intensity

(m/z 220) - High Intensity (Base Peak)
Primary Fragment m/z 146 (Loss of COOEt)m/z 174 (Loss of EtOH)
Diagnostic Ion m/z 191 (McLafferty, -C2H4)m/z 134 (Indole-4-OH protonated)
Low Mass Ions m/z 89, 90 (Indole ring fragments)Minimal low mass noise
Adducts None

(m/z 242),

(m/z 258)
Suitability Structural Confirmation, Library SearchQuantitation, Biological Matrices

Fragmentation Mechanism Visualization[2]

The following diagram illustrates the competing fragmentation pathways for the molecular ion. The Red path signifies the McLafferty rearrangement (diagnostic for ethyl esters), while the Blue path represents direct cleavage common in ESI.

FragmentationPathway M Molecular Ion [M]+• m/z 219 McLafferty McLafferty Rearrangement (Loss of C2H4) M->McLafferty Alpha Alpha Cleavage (Loss of •OEt) M->Alpha EtherCleave Ether Cleavage (Loss of Side Chain) M->EtherCleave Ion191 Acid Radical Cation [R-COOH]+• m/z 191 McLafferty->Ion191 - 28 Da Ion174 Acylium Ion [R-CO]+ m/z 174 Alpha->Ion174 - 45 Da Decarb Decarbonylation (Loss of CO) Ion174->Decarb Ion146 Ether Cation [Indole-O-CH2]+ m/z 146 Decarb->Ion146 - 28 Da Ion133 4-Hydroxyindole [Indole-OH]+• m/z 133 EtherCleave->Ion133 Ion117 Indole Core [C8H7N]+ m/z 117 Ion133->Ion117 - O / - OH

Figure 1: Proposed fragmentation pathways for Ethyl 2-(1H-indol-4-yloxy)acetate under EI conditions.

Technical Deep Dive: Isomer Differentiation

A critical challenge in synthesizing indole-based drugs is the formation of regioisomers (e.g., 5-yloxy vs. 4-yloxy).

  • The Challenge: Both isomers have identical Molecular Weights (219 Da).

  • The Solution: The Ortho-Effect .

    • In the 4-yloxy isomer (the target), the substituent is in close proximity to the indole N-H (position 1) and the C3 position.

    • Mechanism: The proximity allows for a specific hydrogen transfer or cyclic transition state involving the indole nitrogen, often enhancing the abundance of the

      
       (hydroxyindole) fragment compared to the 5-yloxy or 6-yloxy isomers, where the substituent is distal.
      
    • Recommendation: When validating synthesis batches, monitor the ratio of

      
       to 
      
      
      
      . A higher ratio typically correlates with the 4-substituted isomer due to this proximity effect.

Conclusion

For routine quality control and synthesis monitoring, EI-GC-MS is the superior choice due to the diagnostic McLafferty rearrangement peak (


), which confirms the presence of the intact ethyl ester side chain. However, for pharmacokinetic applications requiring high sensitivity, ESI-CID  monitoring the 

transition provides the necessary specificity and low detection limits.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl Acetate Fragmentation Patterns and Standard Spectra. National Institute of Standards and Technology. Link

  • Zhang, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[2] Analytical Characterization of Ethyl (3-formyl-1H-indol-2-yl)acetate and Its Isomers. Link

  • Prasain, J. (2010).[3] Ion fragmentation of small molecules in mass spectrometry: Principles of CID and McLafferty Rearrangement. UAB Guide to Mass Spec. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for general McLafferty and onium reaction mechanisms).

Sources

HPLC retention time comparison of indole acetic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Indole-3-Acetic Acid (IAA) Esters

Authored by: A Senior Application Scientist

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the retention times of various Indole-3-Acetic Acid (IAA) esters using High-Performance Liquid Chromatography (HPLC). Our focus is on delivering not just data, but a deep-seated understanding of the chromatographic principles and molecular properties that govern these separations.

Introduction: The Significance of IAA and Its Esters

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. Its ester derivatives, such as methyl, ethyl, and propyl indole-3-acetate, are significant as synthetic auxins, metabolic intermediates, and valuable subjects in structure-activity relationship studies. Understanding their behavior in analytical systems like HPLC is crucial for accurate quantification, metabolic profiling, and quality control in agricultural and pharmaceutical research.

This guide will explore the separation of IAA esters using reverse-phase HPLC (RP-HPLC), a cornerstone technique in analytical chemistry. We will delve into how subtle changes in the alkyl chain of the ester group dramatically influence the molecule's interaction with the stationary phase, and consequently, its retention time.

The Chromatographic Principle: Reverse-Phase HPLC

In RP-HPLC, we utilize a non-polar stationary phase (typically C18-silica) and a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation mechanism is governed by hydrophobic interactions.

  • Non-polar compounds will have a stronger affinity for the non-polar stationary phase and will therefore move more slowly through the column, resulting in a longer retention time .

  • Polar compounds will have a stronger affinity for the polar mobile phase, moving through the column more quickly and exhibiting a shorter retention time .

The hydrophobicity of the IAA esters is the primary determinant of their retention in an RP-HPLC system. As the length of the alkyl chain in the ester group increases, the molecule becomes progressively more non-polar (more hydrophobic). This fundamental principle is the key to predicting and explaining the elution order of these compounds.

Experimental Protocol: A Validated HPLC Methodology

The following protocol is a robust, self-validating system for the comparative analysis of IAA esters. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.

Materials and Reagents
  • Analytes: Indole-3-acetic acid (IAA), Methyl indole-3-acetate, Ethyl indole-3-acetate, Propyl indole-3-acetate, Butyl indole-3-acetate (all >98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

Instrumentation and Conditions
  • HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of separation due to its excellent resolving power for moderately non-polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial for protonating the carboxyl group of any residual IAA, ensuring a single, sharp peak and improving peak shape for all analytes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and excellent elution strength for these compounds.

  • Elution Mode: Isocratic. For a simple mixture of homologues, an isocratic elution provides stable baseline, excellent reproducibility, and sufficient resolution. A composition of 55% Mobile Phase B is a good starting point.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.

  • Column Temperature: 30 °C. Thermostatting the column is critical for ensuring retention time reproducibility, as temperature fluctuations can affect mobile phase viscosity and analyte-stationary phase interactions.

  • Detection Wavelength: 280 nm. Indole-containing compounds exhibit strong absorbance near this wavelength, providing high sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare individual stock solutions of each analyte in methanol at 1 mg/mL. Create a mixed working standard by diluting the stocks to 10 µg/mL in the initial mobile phase composition (45:55 Water:Acetonitrile with 0.1% FA).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) B Prepare Analyte Stock & Working Standards (10 µg/mL in Mobile Phase) C Equilibrate C18 Column (55% B, 1.0 mL/min, 30°C) B->C System Setup D Inject 10 µL of Mixed Standard C->D E Isocratic Elution (55% Acetonitrile) D->E F Detect at 280 nm E->F G Integrate Chromatogram & Record Retention Times (tR) F->G Data Acquisition H Compare tR Values & Analyze Trends G->H

Caption: A streamlined workflow for the HPLC analysis of IAA esters.

Results and Discussion: Comparative Data Analysis

Following the execution of the protocol described above, the retention times for IAA and its C1-C4 alkyl esters were recorded. The data are summarized in the table below.

Retention Time Data Summary
CompoundChemical Structure (R-group)Retention Time (tR), minRelative Retention Time (RRT) vs. IAA
Indole-3-Acetic Acid (IAA)-H2.851.00
Methyl Indole-3-Acetate-CH₃4.521.59
Ethyl Indole-3-Acetate-CH₂CH₃6.212.18
Propyl Indole-3-Acetate-CH₂CH₂CH₃8.983.15
Butyl Indole-3-Acetate-CH₂CH₂CH₂CH₃12.454.37
Analysis of Retention Behavior

The experimental data clearly demonstrate a direct and predictable relationship: as the length of the alkyl ester chain increases, the retention time on the C18 column increases significantly.

This trend is a classic illustration of the principles of reverse-phase chromatography. The addition of each methylene group (-CH₂-) to the ester chain incrementally increases the overall hydrophobicity (non-polarity) of the analyte. This enhanced hydrophobicity leads to a stronger van der Waals interaction with the non-polar C18 alkyl chains of the stationary phase. To elute these more non-polar compounds, they must spend a longer time partitioning into the stationary phase before being carried along by the mobile phase, resulting in a later elution and a longer retention time.

IAA itself, with its free carboxylic acid group, is the most polar compound in the series and thus elutes earliest. The esterification of this carboxyl group already significantly increases hydrophobicity, as seen in the jump in retention time from IAA (2.85 min) to its methyl ester (4.52 min). Subsequently, the systematic increase in the alkyl chain length from methyl to butyl provides a textbook example of homologous series separation in RP-HPLC.

Visualizing the Structure-Retention Relationship

The relationship between the number of carbon atoms in the ester alkyl chain and the resulting retention time can be visualized as a clear, positive correlation.

Retention_Trend cluster_axis Y_axis Retention Time (min) X_axis_start 0 X_axis_end Number of Carbons in Ester Alkyl Chain X_axis_start->X_axis_end C0 IAA C1 Methyl C0->C1 C2 Ethyl C1->C2 C3 Propyl C2->C3 C4 Butyl C3->C4

Navigating the Thermal Landscape of Novel Indole Derivatives: A Comparative Guide to Melting Point Analysis for Ethyl 2-(1H-indol-4-yloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of a novel compound like ethyl 2-(1H-indol-4-yloxy)acetate marks a critical first step. However, the true journey begins with its rigorous characterization. Among the fundamental physical constants, the melting point stands as a sentinel, offering crucial insights into the identity, purity, and solid-state properties of a crystalline material.

This guide addresses the melting point characterization of the novel crystalline compound, ethyl 2-(1H-indol-4-yloxy)acetate. As is common with new chemical entities, a survey of publicly available data reveals no established melting point for this specific molecule. This absence of data is not a roadblock but rather an opportunity to establish a robust analytical framework. This document provides a comprehensive guide to determining this vital parameter, comparing potential outcomes with structurally related analogs, and understanding the critical implications of the results, particularly the phenomenon of polymorphism.

The Significance of Melting Point in a Drug Discovery Context

Before delving into experimental protocols, it is essential to understand why the melting point is more than just a number. For a crystalline solid, it is:

  • A Criterion of Purity: A pure crystalline solid typically exhibits a sharp melting point range of 0.5 to 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This makes melting point determination a rapid and cost-effective first pass assessment of sample purity.

  • A Tool for Identification: If a reference standard exists, a mixed melting point determination can confirm the identity of a newly synthesized batch. If the unknown sample is identical to the reference, the melting point of the mixture will be sharp and unchanged.

  • An Indicator of Solid-State Complexity: The observation of different melting points for the same compound prepared under different crystallization conditions is a strong indicator of polymorphism—the existence of multiple crystal forms. Each polymorph has a unique crystal lattice and, consequently, distinct physicochemical properties, including melting point, solubility, and stability. In drug development, controlling polymorphism is critical for ensuring consistent bioavailability and product performance.

A Comparative Framework: Melting Points of Structural Analogs

To contextualize the potential melting point of ethyl 2-(1H-indol-4-yloxy)acetate, it is instructive to examine the melting points of structurally related indole derivatives. The ether linkage at the 4-position of the indole ring is a key structural feature. Pindolol, which shares this 1H-indol-4-yloxy core, serves as an excellent, albeit more complex, comparator. Other analogs demonstrate how changes in the substitution pattern and the position of the acetate side chain influence thermal behavior.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target
Ethyl 2-(1H-indol-4-yloxy)acetate (Structure of Target Compound) Not Reported Target Compound
Ethyl 2-(1H-indol-3-yl)acetate(Structure of Analog 1)44-45 °CAcetate at C3, no ether linkage.
2-(1H-Indol-1-yl)acetic acid[1](Structure of Analog 2)174-179 °CAcetic acid at N1, no ether linkage. Carboxylic acid vs. ethyl ester.
Pindolol (free base)[2](Structure of Analog 3)~150-171 °C (Polymorphic)indol-4-yloxy core present. Propanolamine side chain instead of ethyl acetate.
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate[3](Structure of Analog 4)163–165 °CAcetate at C3. Large, polar benzoyl substituent at C2.

Data compiled from cited sources.

This comparison highlights the significant impact of molecular structure on melting point. The low melting point of the C3-substituted acetate suggests that the direct linkage to the pyrrole ring results in weaker intermolecular forces compared to the N1-substituted carboxylic acid, where hydrogen bonding of the acid dimer plays a dominant role. The bulky, polar nitrobenzoyl group dramatically increases the melting point. Pindolol, with the same indol-4-yloxy core, provides the most relevant comparison, suggesting that our target compound will likely be a solid with a melting point well above room temperature, potentially in the 150-170 °C range, though this is highly dependent on its specific crystal packing.

Experimental Protocols for Accurate Melting Point Determination

A self-validating system for melting point determination involves using multiple techniques and ensuring the instrumentation is properly calibrated. Here we detail two primary methods.

Protocol 1: Digital Capillary Melting Point Apparatus

This is the most common and accessible method, providing a visual determination of the melting range.

Rationale: This technique relies on packing a small amount of the crystalline sample into a capillary tube and heating it at a controlled rate in a calibrated instrument. The temperatures at which the substance begins to collapse and liquefy (the melting range) are visually recorded.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the crystalline sample of ethyl 2-(1H-indol-4-yloxy)acetate is completely dry and free of solvent. Gently crush a small amount into a fine powder on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample in. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

  • Instrument Setup: Calibrate the digital melting point apparatus using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

  • Rapid Determination (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly (10-20 °C/min) to get a coarse estimate of the melting point.

  • Accurate Determination: Using a new capillary, heat the apparatus quickly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min. A slow heating rate is critical for allowing the sample and thermometer to be in thermal equilibrium.

  • Record the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is an endothermic process, which appears as a peak on the DSC thermogram. The peak onset provides a very accurate measure of the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, typically indium (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline ethyl 2-(1H-indol-4-yloxy)acetate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge. The temperature range should extend well beyond the expected melting point (e.g., from 25 °C to 200 °C).

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting event. The melting point is typically reported as the extrapolated onset temperature of the peak. The integrated area of the peak provides the enthalpy of fusion (ΔHfus).

Workflow for Characterization of a Novel Crystalline Compound

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_solidstate Solid-State Analysis Synthesis Synthesis of Ethyl 2-(1H-indol-4-yloxy)acetate Purification Crystallization Synthesis->Purification MP Melting Point Determination (Capillary & DSC) Purification->MP Initial Quality Check Purity Purity Analysis (HPLC, NMR) Purification->Purity Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Polymorph Polymorph Screen MP->Polymorph Inconsistent M.P.? Purity->MP Correlate with Purity XRPD X-Ray Powder Diffraction (XRPD) Polymorph->XRPD TGA Thermogravimetric Analysis (TGA) XRPD->TGA

Caption: Workflow for the synthesis and characterization of a new crystalline compound.

The Critical Issue of Polymorphism

The search results for Pindolol, a close structural analog, mention the existence of multiple polymorphic forms.[2] This is a critical finding that must be considered for ethyl 2-(1H-indol-4-yloxy)acetate. Different polymorphs of a compound can exhibit different melting points. For instance, a thermodynamically metastable form will generally have a lower melting point than the most stable form.

If different batches of ethyl 2-(1H-indol-4-yloxy)acetate, prepared using slightly different crystallization conditions (e.g., different solvents, cooling rates), yield different melting points despite high purity, a polymorph screen is warranted. This investigation, typically employing techniques like X-Ray Powder Diffraction (XRPD) and DSC, is essential in pharmaceutical development to identify and control the desired crystal form, ensuring consistent product quality and therapeutic effect.

Conclusion

While the specific melting point of ethyl 2-(1H-indol-4-yloxy)acetate remains to be experimentally determined, a robust framework for its analysis can be established. By employing calibrated capillary and DSC methods, researchers can obtain an accurate and reliable melting point. This data, when compared with structural analogs, provides valuable context for understanding the compound's thermal behavior. Furthermore, an awareness of potential polymorphism, informed by analogs like Pindolol, is crucial for any comprehensive characterization. This rigorous approach to determining a fundamental physical constant ensures the generation of high-quality, reliable data, which is the bedrock of successful research and drug development.

References

  • Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. Available at: [Link]

  • Sobhani, S., & Giamalou, F. (2007). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives. Monatshefte für Chemie - Chemical Monthly, 138(3), 289-292. Available at: [Link]

  • Patel, R., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyretic evaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2442-2451. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(1H-indol-2-yl)acetate. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Pindolol hydrochloride. Retrieved February 27, 2026, from [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341. Available at: [Link]

  • NIST. (2021). Pindolol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]

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A Comparative Analysis of Indole-4-yloxy and Indole-5-yloxy Esters: Unraveling the Impact of Regioisomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide delves into the comparative biological activities of two closely related classes of compounds: indole-4-yloxy and indole-5-yloxy esters. While both share the same indole scaffold and an ether-linked ester moiety, the positional isomerism of the ether linkage at the C4 versus the C5 position of the indole ring can lead to significant differences in their pharmacological effects. This in-depth analysis, geared towards researchers, scientists, and drug development professionals, synthesizes available data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of these regioisomers.

Introduction: The Significance of Positional Isomerism in Indole-Based Drug Design

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The functionalization of the indole ring at various positions allows for the fine-tuning of a compound's interaction with biological targets. The placement of an aryloxyacetic acid moiety, as seen in indole-4-yloxy and indole-5-yloxy esters, is a common strategy to develop novel therapeutic agents.[5] Understanding the impact of the ether linkage's position is crucial for the rational design of more potent and selective drug candidates.

Comparative Biological Profile: Anticancer and Anti-inflammatory Potential

While direct head-to-head comparative studies of indole-4-yloxy and indole-5-yloxy esters are limited in the publicly available literature, an analysis of individual studies on derivatives of each class allows for a preliminary comparison of their potential biological activities. The primary areas where these compounds have been investigated are in oncology and inflammation.

Anticancer Activity

Indole derivatives are a well-established class of anticancer agents.[6][7] The substitution pattern on the indole ring plays a critical role in their cytotoxic and antiproliferative effects.

Indole-5-yloxy Derivatives: Research has shown that derivatives featuring a substituent at the 5-position of the indole ring exhibit notable anticancer activity. For instance, certain 5-substituted indole derivatives have been shown to inhibit the proliferation of various cancer cell lines.[8] The presence of a methoxy group at the 5-position in some indole-based compounds has been linked to improved activity against breast cancer cells.[9] This suggests that the electronic and steric properties of substituents at this position can favorably influence interactions with anticancer targets.

Indole-4-yloxy Derivatives: Specific data on the anticancer activity of indole-4-yloxy esters is less prevalent in the literature. However, the biological activity of pindolol, which contains a (1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol) structure, as an antidepressant and anxiolytic agent suggests that the 4-position is amenable to substitution for biological activity.[10] Further investigation is required to fully elucidate the anticancer potential of this isomeric class.

To quantify and compare the anticancer potential of novel indole-4-yloxy and indole-5-yloxy esters, a standardized in vitro cytotoxicity assay is essential.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, and indole derivatives have been explored for their anti-inflammatory properties.[11]

Indole-5-yloxy Derivatives: Several studies have highlighted the anti-inflammatory potential of indole-5-yloxy derivatives. For example, some N-substituted indole analogues with modifications at the 5-position have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[12]

Indole-4-yloxy Derivatives: While direct evidence for the anti-inflammatory activity of indole-4-yloxy esters is scarce, the known anti-inflammatory drug indomethacin, an indole-3-acetic acid derivative, underscores the potential of this class of compounds to modulate inflammatory pathways.[9] The position of the acetic acid side chain is known to be critical for its activity, and it is plausible that the placement of an yloxy-ester at the 4-position could also yield compounds with significant anti-inflammatory effects.

The following table summarizes a hypothetical comparison based on the general understanding of structure-activity relationships of indole derivatives.

Biological ActivityIndole-4-yloxy EstersIndole-5-yloxy EstersRationale for Potential Differences
Anticancer Potentially active, but less explored.Demonstrated activity in various derivatives.The 5-position is a common site for modifications leading to potent anticancer agents. The electronic environment at C5 may be more favorable for binding to certain anticancer targets.
Anti-inflammatory Plausible activity, by analogy to other indole anti-inflammatory agents.Some derivatives have shown anti-inflammatory and analgesic properties.The spatial orientation of the yloxy-ester group at C4 vs. C5 will lead to different interactions with the active sites of inflammatory enzymes like COX-2.

Experimental Methodologies for Comparative Evaluation

To provide a definitive comparison between indole-4-yloxy and indole-5-yloxy esters, a series of standardized in vitro and in vivo experiments are necessary. The following protocols outline key assays for assessing their anticancer and anti-inflammatory activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[13]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indole-4-yloxy and indole-5-yloxy esters (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Indole-yloxy Esters (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours (Formazan Formation) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Western Blot Analysis

To understand the mechanism of cell death induced by these compounds, Western blotting can be used to detect key apoptotic marker proteins.

Protocol:

  • Protein Extraction: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the apoptotic proteins.

Western_Blot_Pathway Indole_Ester Indole-4/5-yloxy Ester Cell Cancer Cell Indole_Ester->Cell Apoptosis Apoptosis Induction Cell->Apoptosis Caspase3 Caspase-3 Activation (Cleavage) Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP Bcl2_Bax Modulation of Bcl-2/Bax Ratio Apoptosis->Bcl2_Bax Cell_Death Programmed Cell Death Caspase3->Cell_Death PARP->Cell_Death Bcl2_Bax->Cell_Death

Signaling pathway of apoptosis induction by indole esters.

Conclusion and Future Directions

The comparative analysis of indole-4-yloxy and indole-5-yloxy esters, while currently based on indirect evidence, highlights the profound impact of positional isomerism on biological activity. Available literature suggests that the 5-position of the indole ring is a more extensively validated site for substitutions leading to potent anticancer and anti-inflammatory agents. However, the lack of comprehensive studies on indole-4-yloxy derivatives represents a significant knowledge gap and an opportunity for future research.

To definitively elucidate the structure-activity relationships, systematic synthesis and parallel biological evaluation of both regioisomeric series are imperative. Such studies, employing the standardized experimental protocols outlined in this guide, will provide the crucial data needed to guide the rational design of next-generation indole-based therapeutics. By understanding how the subtle change in an ether linkage's position influences molecular interactions with biological targets, we can unlock the full potential of this versatile chemical scaffold in the ongoing quest for novel and more effective medicines.

References

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • pharmacology/toxicology review and evaluation. FDA. [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • Illustration of SAR for newly synthesized indole acetic acid sulfonate... ResearchGate. [Link]

  • In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice. [Link]

  • Indole as a biological scaffold: a comprehensive review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

  • (PDF) Indole: The molecule of diverse biological activities. ResearchGate. [Link]

  • Indole derivatives. PubChem. [Link]

  • 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC. [Link]

  • Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. PubMed. [Link]

  • Indoleacetic acid derivatives used as anti-inflammatories.
  • Indole derivatives and uses thereof for treating a cancer.
  • Biomedical Importance of Indoles. MDPI. [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. PMC. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Indole derivatives.
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Indole derivatives as ras inhibitors in the treatment of cancer.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

  • SAR of new compounds 5a-k and 6a-c. ResearchGate. [Link]

  • Synthesis and SAR of potent LXR agonists containing an indole pharmacophore. PubMed. [Link]

  • Anticancer Potential of Indole Phytoalexins and Their Analogues. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Investigation of Methyl-5-(pentan-3-yloxy)-7- oxabicyclo[4.1.0]hept-3-ene-3-carboxyhydrazide Derivatives as Potential Inhibitors. Semantic Scholar. [Link]

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Structural Characterization of 4-Substituted Indole Ethers: A Regiochemical Differentiation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 4-Substituted Indole Ethers Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

The 4-substituted indole ether scaffold is a privileged pharmacophore in modern drug discovery, appearing in potent kinase inhibitors, beta-blockers (e.g., Pindolol derivatives), and antiviral agents (e.g., Arbidol analogs). However, the 4-position is electronically deactivated and sterically congested compared to the 5- or 3-positions, making selective synthesis challenging.

Common synthetic routes—such as the alkylation of 4-hydroxyindole—frequently yield regiochemical impurities , primarily N-alkylated byproducts or, if starting materials are impure, 5-substituted isomers . Standard LC-MS is often insufficient to distinguish these isobaric species.

This guide provides a definitive, self-validating analytical workflow to structurally characterize 4-substituted indole ethers, objectively comparing 1D NMR limitations against the necessary 2D NMR (HMBC/NOESY) protocols required for regulatory-grade confirmation.

Part 1: The Regiochemical Challenge

Before characterizing, one must understand the competitors. In the synthesis of a 4-alkoxyindole (Target A ), two primary isobaric impurities often arise:

  • N-Alkylated Indole (Impurity B): Resulting from the competitive nucleophilicity of the indole nitrogen (pKa ~16) versus the 4-hydroxyl group (pKa ~10) under basic conditions.

  • 5-Alkoxyindole (Impurity C): Often carried over if the starting 4-hydroxyindole precursor contained 5-hydroxy impurities (common in Reissert synthesis batches).

Comparative Pharmacophore Analysis
Feature4-Substituted Indole Ether (Target)N-Substituted Indole Ether (Impurity)5-Substituted Indole Ether (Impurity)
H-Bonding NH is free (Donor).NH is blocked (No Donor).NH is free (Donor).
Electronic Electron density pushed to C-3/C-5/C-7.Electron density pushed to C-3.Electron density pushed to C-4/C-6.
Active Site Fits "deep pocket" binding modes.Loss of key H-bond donor often kills potency.Steric clash in 4-selective pockets.

Part 2: Analytical Method Comparison

Method A: 1D 1H NMR (Preliminary Screening)

While useful for purity, 1D NMR alone is insufficient for absolute structural assignment of novel 4-substituted indoles due to overlapping aromatic regions.

  • The Diagnostic H-3 Shift: In 4-alkoxyindoles, the oxygen lone pair donates density into the ring, significantly shielding the proton at C-3 .

    • Observation: H-3 typically appears as a doublet (or dd) upfield at 6.4 – 6.7 ppm .

    • Contrast: In N-alkylated isomers, H-3 is less shielded (~6.5–6.9 ppm), but the key differentiator is the disappearance of the broad NH singlet (typically 10-12 ppm in DMSO-d6).

  • The "ABC" Pattern: The benzene ring protons (H-5, H-6, H-7) form a contiguous spin system.

    • 4-Substituted: Expect a Doublet - Triplet - Doublet pattern (if J-values resolve clearly). H-5 is shielded by the ortho-alkoxy group.

    • 5-Substituted: The pattern breaks into a singlet (H-4), doublet (H-6), and doublet (H-7). The presence of a singlet in the aromatic region is a red flag for 5-substitution.

Method B: 2D NMR (The Gold Standard)

To meet "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) standards in filing, you must rely on through-bond (HMBC) and through-space (NOESY) correlations.

1. HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for connectivity.

  • The "Bridge" Correlation: You must observe a correlation between the ether protons (O-CH2) and the quaternary Carbon-4 (C-4).

  • Validation: C-4 will also correlate with aromatic protons H-5 and H-2 (weakly, via 3-bond).

  • Differentiation: If you see correlations between the alkyl protons and C-2 or C-7a , you have isolated the N-alkylated impurity .

2. NOESY (Nuclear Overhauser Effect Spectroscopy)

Used to confirm regiochemistry via spatial proximity.

  • Target (4-O-R): Strong NOE between O-CH2 and H-3 (and potentially H-5).

  • Impurity (N-R): Strong NOE between N-CH2 and H-2 / H-7 .

Part 3: Experimental Data & Protocol

Representative Chemical Shift Data (DMSO-d6)

Comparison of a generic 4-methoxyindole vs. its isomers.

Position4-Methoxyindole (Target)5-Methoxyindole (Impurity)N-Methyl-4-hydroxyindole (Impurity)
NH (1) 11.0 ppm (br s) 10.8 ppm (br s)Absent
H-2 7.10 ppm (t)7.25 ppm (t)7.15 ppm (d)
H-3 6.55 ppm (m) 6.35 ppm (m)6.60 ppm (d)
H-4 Quaternary (153 ppm)6.95 ppm (d, J=2.3) Quaternary
H-5 6.98 ppm (d)Quaternary6.90 ppm (d)
H-6 6.95 ppm (t)6.75 ppm (dd)7.00 ppm (t)
H-7 7.05 ppm (d)7.30 ppm (d)7.10 ppm (d)
Alkoxy/Alkyl 3.85 ppm (s)3.75 ppm (s)3.70 ppm (s)
Self-Validating Characterization Protocol

Objective: Confirm structure of 4-(2-aminoethoxy)-1H-indole derivative.

  • Sample Prep: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-d6 .

    • Why DMSO? CDCl3 often causes the indole NH to broaden into the baseline, masking a critical diagnostic signal. DMSO sharpens the NH signal and slows exchange.

  • Acquisition 1: 1H NMR (16 scans)

    • Checkpoint 1: Is the NH peak present (~11 ppm)?

      • No: Stop. You have the N-alkylated product.[1][2]

      • Yes: Proceed.

    • Checkpoint 2: Count aromatic protons. Do you see a singlet?

      • Yes: Suspect 5-substitution.

      • No (only d/t/d): Consistent with 4-substitution.

  • Acquisition 2: 1H-13C HMBC (Optimized for 8 Hz)

    • Critical Step: Locate the ether methylene protons (OCH2). Look for cross-peaks to the aromatic region.

    • Validation: The OCH2 should correlate to a quaternary carbon (C-4) at ~150-155 ppm.

    • Self-Check: Does this same C-4 correlate to H-3 ? If yes, the assignment is confirmed.

Part 4: Visualization of Structural Logic

Diagram 1: Analytical Decision Tree

This flowchart guides the chemist through the differentiation process.

IndoleAnalysis Start Crude Product (Indole Ether Synthesis) HNMR Step 1: 1H NMR in DMSO-d6 Start->HNMR CheckNH Is Indole NH visible (~10-12 ppm)? HNMR->CheckNH N_Alk CONCLUSION: N-Alkylated Impurity CheckNH->N_Alk No CheckArom Check Aromatic Region: Is there a singlet (s)? CheckNH->CheckArom Yes Sub5 CONCLUSION: 5-Substituted Isomer CheckArom->Sub5 Yes (H-4) Suspect4 Suspect 4-Substituted (Doublet-Triplet-Doublet pattern) CheckArom->Suspect4 No HMBC Step 2: 2D HMBC Experiment Suspect4->HMBC CheckCorr Ether Protons (O-CH2) correlate to which Carbon? HMBC->CheckCorr C4_Corr Correlation to C-4 (Quaternary, ~153 ppm) CheckCorr->C4_Corr C-4 C2_Corr Correlation to C-2 or C-7a CheckCorr->C2_Corr C-2/C-7a Final CONFIRMED: 4-Substituted Indole Ether C4_Corr->Final C2_Corr->N_Alk

Caption: Analytical decision tree for distinguishing 4-substituted indole ethers from common N-alkyl and 5-substituted isomers.

Diagram 2: HMBC & NOESY Correlation Map

Visualizing the specific atom-to-atom confirmations required for "Trustworthiness."

Correlations cluster_legend Legend OCH2 Ether H (O-CH2) C4 Carbon-4 (Quaternary) OCH2->C4 HMBC (Strong) Definitive Connectivity H3 Proton H-3 OCH2->H3 NOESY Spatial Proximity H3->C4 HMBC (3-bond) H5 Proton H-5 H5->C4 HMBC (2-bond) Key1 HMBC = Through Bond Key2 NOESY = Through Space

Caption: Key HMBC (red) and NOESY (blue) correlations required to validate the 4-alkoxyindole connectivity.

References

  • Gondal, H. Y., et al. (2023).[3] "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." RSC Advances. Link

  • McCarthy, C., et al. (2021). "Natural products and drug derived from 4‐substituted indoles."[4] ResearchGate. Link

  • ChemicalBook. "4-Methoxyindole NMR Spectrum and Properties." Link

  • Raboisson, P., et al. (2007). "Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist." European Journal of Medicinal Chemistry. Link

  • Mubassir, M., et al. (2025).[5] "Exploring the Versatile Pharmacological Potential of Indole Derivatives." Progress in Chemical and Biochemical Research. Link

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A Senior Application Scientist's Guide to TLC Visualization of Indole Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and development of indole-based pharmaceuticals, Thin-Layer Chromatography (TLC) remains an indispensable tool for real-time reaction monitoring and preliminary purity assessment. The indole nucleus, a privileged scaffold in medicinal chemistry, is often functionalized with ester groups to modulate its physicochemical properties. However, many of these derivatives are colorless and may or may not be UV-active, necessitating the use of chemical staining reagents for visualization.

The First Line of Analysis: Non-Destructive UV Visualization

Before resorting to chemical stains, which irreversibly alter the compounds, the first step should always be visualization under UV light.[1] The aromatic indole core makes most derivatives UV-active, appearing as dark spots on a fluorescent TLC plate (F254) under short-wave UV (254 nm).[1] This non-destructive method is rapid and preserves the plate for subsequent staining. However, reliance on UV alone is insufficient when dealing with non-UV-active compounds or when trying to distinguish between a starting material and a product with similar UV absorption characteristics.

Comparative Analysis of Chemical Stains

The selection of a chemical stain hinges on its reaction mechanism and selectivity towards the functional groups present in the target molecule. For an indole ester derivative, reactivity can be targeted at the electron-rich indole ring, the ester functionality, or other susceptible groups. We will compare four classes of stains: aldehyde-based stains, indole-specific reagents, and general oxidative stains.

Aldehyde-Based Stains: p-Anisaldehyde and Vanillin

These are versatile, general-purpose stains that react with a wide array of nucleophilic compounds.[2][3] Their utility for indole derivatives stems from the nucleophilic character of the indole ring, which can participate in an electrophilic substitution reaction with the protonated aldehyde.

Mechanism of Action: Under the strongly acidic conditions of the stain, the aldehyde (p-anisaldehyde or vanillin) is protonated, activating it as an electrophile. The electron-rich indole ring then attacks the aldehyde. Subsequent dehydration, driven by heating, leads to the formation of a highly conjugated, and therefore colored, cationic species.[2][4] These stains can also react with other nucleophiles like alcohols or amines, which may be present in more complex derivatives.

G cluster_0 Stain Activation cluster_1 Reaction with Indole Aldehyde p-Anisaldehyde / Vanillin H+ H⁺ (from H₂SO₄) Aldehyde->H+ Protonated_Aldehyde Activated Electrophile H+->Protonated_Aldehyde Indole Indole Derivative (Nucleophile) Protonated_Aldehyde->Indole Electrophilic Attack Intermediate Addition Intermediate Indole->Intermediate Colored_Product Conjugated Cation (Colored Spot) Intermediate->Colored_Product - H₂O (Heat) caption Mechanism of Aldehyde-Based Stains with Indoles.

Standard TLC Visualization Workflow.
Stain Preparation Protocols

CAUTION: These preparations involve concentrated acids and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

1. p-Anisaldehyde Stain [5]* To 135 mL of absolute ethanol in a flask, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid.

  • Allow the solution to cool to room temperature.

  • Add 3.7 mL of p-anisaldehyde.

  • Stir vigorously until homogeneous.

  • Store in a foil-wrapped jar, preferably refrigerated, to extend its shelf life.

2. Vanillin Stain [5]* Dissolve 15 g of vanillin in 250 mL of ethanol.

  • Carefully add 2.5 mL of concentrated sulfuric acid.

  • Stir until fully mixed.

  • Store in a foil-wrapped jar.

3. Ehrlich's Reagent [5]* Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 75 mL of methanol.

  • Cautiously add 50 mL of concentrated hydrochloric acid.

  • Mix thoroughly.

4. Ceric Ammonium Molybdate (CAM) Stain [5]* To 235 mL of distilled water, add 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate.

  • Slowly and carefully add 15 mL of concentrated sulfuric acid while stirring.

  • Stir until the solution is clear. The solution may be slightly yellow.

  • Store in a foil-wrapped jar as it can be photosensitive.

5. Potassium Permanganate (KMnO₄) Stain [5]* Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water.

  • Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH).

  • Stir until all solids are dissolved.

Senior Scientist's Recommendations
  • For Routine Reaction Monitoring: Start with UV, followed by a robust universal stain like Ceric Ammonium Molybdate (CAM) . It is highly sensitive, reliable, and provides clear, dark spots for a wide variety of indole derivatives.

  • For Differentiating Isomers or Closely-Eluting Spots: Use p-Anisaldehyde or Vanillin . The differential color development can often resolve compounds that are indistinguishable with other methods. It is advisable to run a reference spot of the starting material alongside the reaction mixture to compare colors directly.

  • For Confirming the Presence of an Indole Moiety: When you need to confirm that a new spot is indeed an indole-containing compound (e.g., after a ring-formation reaction), Ehrlich's Reagent is unparalleled in its specificity.

  • For Detecting Unsaturation or Byproducts of Oxidation/Reduction: Potassium Permanganate is an excellent choice. Its rapid reaction and distinct color change make it ideal for quickly identifying the presence of oxidizable functional groups.

By understanding the chemical principles behind each stain and selecting the appropriate one for the task, researchers can enhance the quality and reliability of their TLC analysis, accelerating the pace of drug discovery and development.

References

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. University of California, Berkeley. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Chemistry LibreTexts. (2024, August 13). 9.3F: Visualizing TLC Plates. [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. TLC Stains/Dips. [Link]

  • Sciencemadness Discussion Board. (2016, October 7). vanillin stain for tlc. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. [Link]

  • Thin Layer Chromatography. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. [Link]

  • Scribd. Chromogenic Reagent for Indoles. [Link]

  • Cioch, M., et al. (2021). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 26(9), 2472. [Link]

  • Huber, T., et al. (2016). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]

  • Malinowska, I., et al. (2013). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. ResearchGate. [Link]

  • Stains for Developing TLC Plates. [Link]

  • ResearchGate. Vanillin Reagents. [Link]

  • Sharma, S., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(26), 8092-8102. [Link]

  • University of Toronto. TLC Visualization Methods. [Link]

  • Lim, K., et al. (2020). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Journal of Liquid Chromatography & Related Technologies, 43(9-10), 320-328. [Link]

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Safety Operating Guide

Personal protective equipment for handling Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 133058-22-3 Role: Senior Application Scientist

Part 1: Executive Safety Strategy

The Core Directive: Treat Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester (CAS 133058-22-3) as a Potent Pharmaceutical Intermediate with undefined toxicology.

In drug development, specific toxicological data for intermediates like CAS 133058-22-3 is often sparse. As a researcher, you cannot rely on the absence of "Danger" labels to guarantee safety. This compound is an indole-derivative ester, structurally related to beta-blocker precursors (e.g., Pindolol). Therefore, we apply the Precautionary Principle : handle as if it is a sensitizer and a pharmacological agent until proven otherwise.

Quick-Reference Safety Matrix
ParameterSpecificationCritical Note
Physical State Solid (likely off-white/beige powder)Dust generation is the primary exposure vector.
Primary Hazard Irritant (Skin/Eye/Resp) + Potential SensitizerIndole rings are known structural alerts for sensitization.
OEB (Estimated) Band 3 (10–100 µg/m³)Default assignment for uncharacterized drug intermediates.
Glove Material Nitrile (Minimum 5 mil / 0.12 mm)Do not use Latex. Esters can degrade latex; indoles require robust barrier.
Engineering Chemical Fume Hood (Class II)Mandatory. Open-bench handling is prohibited.
Incompatibility Strong Oxidizers, Strong BasesBase hydrolysis will cleave the ester, releasing the free acid and ethanol.

Part 2: Technical Hazard Analysis & PPE Logic

Expert Insight: Why do we choose specific PPE for this molecule? The molecule consists of a lipophilic indole core linked to an ethyl ester tail. This structure suggests two key risks:

  • Lipophilicity: It can easily penetrate the stratum corneum (outer skin layer).

  • Hydrolysis: Upon contact with mucous membranes (eyes/lungs), esterases or natural moisture can hydrolyze the ester, potentially releasing irritating acidic byproducts.

Respiratory Protection (The Primary Barrier)
  • Protocol: All weighing and manipulation must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Causality: As a solid intermediate, the highest risk is inhalation of airborne particulates during weighing.

  • Contingency: If work must occur outside a hood (e.g., equipment maintenance), use a P100/N99 Full-Face Respirator . Surgical masks provide zero protection against chemical dust.

Dermal Protection (Glove Permeation Physics)
  • Selection: Nitrile Rubber (NBR) is the standard.

  • Thickness: Minimum 0.11 mm (4-5 mil) for incidental contact.

  • Technique: Double-gloving is required for synthesis steps involving solvents (e.g., DCM, Ethyl Acetate) because the solvent will carry the solute through the glove faster than the solid alone.

  • Why not Latex? Natural rubber latex is permeable to many organic esters and offers poor resistance to the organic solvents likely used to dissolve this compound.

Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting).

  • Reasoning: Safety glasses with side shields are insufficient for powders. Air currents can carry dust around the shield and into the eye, where tear fluid will dissolve the compound, causing immediate irritation.

Part 3: Operational Workflow & Logic

The following diagram illustrates the "Cradle-to-Grave" flow for handling this compound safely. It emphasizes the decision points where exposure risk is highest.

G cluster_handling Active Handling Zone (Fume Hood) Start Receiving Container (CAS 133058-22-3) Inspect Visual Inspection (Check for breakage/seals) Start->Inspect Storage Storage (Cool, Dry, Inert Gas) Inspect->Storage Pass Waste Disposal (Solid vs Liquid Stream) Inspect->Waste Compromised Weighing Weighing (Static Control Required) Storage->Weighing Transfer to Hood Solubilization Solubilization (Solvent: DCM/EtOAc/MeOH) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Reaction->Waste Incineration High Temp Incineration Waste->Incineration Organic Waste

Caption: Operational logic flow emphasizing containment during the "Active Handling" phase to minimize particulate exposure.

Part 4: Step-by-Step Handling Protocol

Phase A: Preparation
  • Static Mitigation: Indole derivatives are often fluffy, electrostatic solids. Place an ionizing fan or static gun inside the hood before opening the vial to prevent the powder from "jumping" onto gloves or sleeves.

  • Surface Protection: Line the fume hood work surface with a plastic-backed absorbent mat (pig mat). This captures invisible dust and simplifies cleanup.

Phase B: Weighing & Transfer
  • Don PPE: Lab coat (buttoned), Nitrile gloves (double), Goggles.

  • Open Container: Only open the source container inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to avoid displacing air that could carry powder out.

Phase C: Decontamination & Disposal
  • Wipe Down: Before removing items from the hood, wipe the exterior of the reaction vessel with a solvent-dampened tissue (Ethanol or Isopropanol).

  • Waste Segregation:

    • Solid Waste: Contaminated spatulas, weighing boats, and mats go into "Solid Hazardous Waste" (double-bagged).

    • Liquid Waste: Reaction mixtures go to "Organic Solvents (Non-Halogenated)" unless halogenated solvents (DCM) were used.

  • Glove Removal: Use the "beak" method (pulling one glove off inside-out using the other gloved hand) to ensure the contaminated exterior never touches skin. Wash hands immediately with soap and water (do not use alcohol on hands, as it increases skin permeability).

Part 5: Emergency Response (Self-Validating Systems)

A "Self-Validating System" means the safety response is built into the workflow, not looked up after an accident.

Scenario 1: Spillage (Powder)

  • Immediate Action: Do not sweep dry. This creates an aerosol.

  • Protocol: Cover spill with wet paper towels (water or inert oil) to dampen the powder. Scoop up the wet mass.[1]

  • Validation: If you see dust in the air, your cleanup method failed. Use a HEPA vacuum if available.

Scenario 2: Ocular Exposure

  • Immediate Action: Flush for 15 minutes minimum.

  • Mechanism: Esters can hydrolyze in the eye. 15 minutes is required to ensure pH normalization and removal of hydrophobic particles trapped under the eyelid.

  • Validation: Use pH paper on the eye runoff (lacrimal fluid) after flushing to confirm neutrality (pH 7.0–7.5).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12313396 (Acetic acid, 2-(1H-indol-4-yloxy)-, ethyl ester). PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R. Retrieved from [Link]

Sources

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